molecular formula C12H12BNO3 B1341736 6-Benzyloxypyridine-3-boronic acid CAS No. 929250-35-1

6-Benzyloxypyridine-3-boronic acid

Cat. No.: B1341736
CAS No.: 929250-35-1
M. Wt: 229.04 g/mol
InChI Key: CUZOGAUUSKBDAO-UHFFFAOYSA-N
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Description

6-Benzyloxypyridine-3-boronic acid is a useful research compound. Its molecular formula is C12H12BNO3 and its molecular weight is 229.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-phenylmethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZOGAUUSKBDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590357
Record name [6-(Benzyloxy)pyridin-3-yl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929250-35-1
Record name [6-(Benzyloxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Benzyloxypyridine-3-boronic Acid (contains varying amounts of Anhydride)
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Foundational & Exploratory

An In-depth Technical Guide to 6-Benzyloxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 6-Benzyloxypyridine-3-boronic acid. It is intended to serve as a technical resource for professionals in the fields of chemical research and drug development.

Core Chemical Properties

This compound is a heteroaryl boronic acid derivative that serves as a versatile building block in organic synthesis.[1] Its physical and chemical properties are summarized below. The compound typically appears as a white to off-white solid and may contain varying amounts of its anhydride form.[2][3]

Data Presentation: Summary of Chemical Properties

PropertyValueSource(s)
CAS Number 929250-35-1[4][5][6][7]
Molecular Formula C₁₂H₁₂BNO₃[2][5][6][8]
Molecular Weight 229.04 g/mol [2][5][6]
Melting Point 110 °C[2]
Physical State Solid, White to Almost white powder/crystal[2][3]
Synonyms 2-(Benzyloxy)pyridine-5-ylboronic acid, 6-(Benzyloxy)pyridin-3-ylboronic acid[3][5][7]
Purity Typically ≥95%[9]

Synthesis and Reactivity

Pyridinyl boronic acids are crucial reagents in modern organic synthesis.[10] The synthesis of compounds like this compound generally follows established methods for creating pyridinylboronic acids and their esters. The most fundamental and reliable method for large-scale preparation involves a halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate.[11][12]

General Synthesis Workflow

G Halopyridine 6-Benzyloxy-3-halopyridine Organometallic Organometallic Intermediate (e.g., Lithiated Pyridine) Halopyridine->Organometallic  Halogen-Metal Exchange  (e.g., n-BuLi) BoronicEster Boronic Ester Intermediate Organometallic->BoronicEster  Borylation  (e.g., Triisopropyl borate) FinalProduct This compound BoronicEster->FinalProduct  Hydrolysis

Caption: General workflow for the synthesis of pyridinyl boronic acids.

The primary application of this compound stems from its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][13] This reaction is a powerful method for forming carbon-carbon bonds, essential for constructing complex organic molecules.[13][14] In this context, the boronic acid acts as the organoboron component, which couples with an organic halide in the presence of a palladium catalyst and a base.[15][16]

Key Applications in Research and Development

This compound is a valuable intermediate with applications spanning several areas of chemical and pharmaceutical research.

  • Drug Development: The compound is a key intermediate in the synthesis of pharmaceuticals.[17] Its structure is incorporated into more complex molecules designed as targeted therapies. For example, it has been used to synthesize high-affinity corticotropin-releasing factor (CRF) receptor ligands.[18]

  • Medicinal Chemistry: In the fight against antibiotic resistance, this compound was identified as a potential inhibitor of the NorA efflux pump in Staphylococcus aureus.[19] This finding has led to the synthesis and evaluation of related derivatives to restore the potency of existing antibiotics against multidrug-resistant bacterial strains.[19]

  • Organic Synthesis: It serves as a fundamental building block for creating biaryl compounds and other complex molecular architectures via Suzuki-Miyaura coupling.[13][17] This reaction is widely used due to the stability, low toxicity, and ease of preparation of the boronic acid reagents.[15][20]

Logical Relationship of Applications

G cluster_0 Core Compound cluster_1 Key Reaction cluster_2 Primary Applications A This compound B Suzuki-Miyaura Coupling A->B Reagent In C Pharmaceutical Intermediates B->C E Complex Molecule Synthesis B->E D Efflux Pump Inhibitors C->D Leads To G A Pd(0)Ln B Oxidative Addition A->B R¹-X C R¹-Pd(II)Ln-X B->C D Transmetalation C->D R²-B(OH)₂ (Base) E R¹-Pd(II)Ln-R² D->E F Reductive Elimination E->F F->A R¹-R²

References

Synthesis of 6-Benzyloxypyridine-3-boronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Benzyloxypyridine-3-boronic acid, a key building block in the development of novel pharmaceuticals. The primary synthetic route detailed herein involves a halogen-metal exchange reaction followed by borylation, a robust and widely utilized method for the preparation of aryl and heteroaryl boronic acids.

Overview of the Synthetic Pathway

The synthesis of this compound is most commonly achieved through a two-step process starting from 2-benzyloxy-5-bromopyridine. The core of this transformation relies on the generation of an organolithium intermediate via a halogen-metal exchange, which is subsequently trapped with an electrophilic boron source.

The overall reaction scheme is as follows:

This method is highly analogous to the well-established synthesis of 3-pyridylboronic acid from 3-bromopyridine.[1] The presence of the benzyloxy group at the 6-position of the pyridine ring does not significantly alter the electronic nature of the 5-position, making the halogen-metal exchange a feasible and efficient strategy.

Experimental Protocol

The following protocol is adapted from the well-documented procedure for the synthesis of 3-pyridylboronic acid and is expected to provide good yields for the target molecule.[1]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS Number
2-Benzyloxy-5-bromopyridineC₁₂H₁₀BrNO264.1213036-65-0
n-Butyllithium (n-BuLi)C₄H₉Li64.06109-72-8
Triisopropyl borateC₉H₂₁BO₃188.075419-55-6
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11109-99-9
Toluene, anhydrousC₇H₈92.14108-88-3
Hydrochloric acid (HCl), 2NHCl36.467647-01-0
Sodium hydroxide (NaOH), 5MNaOH40.001310-73-2
Ethyl acetateC₄H₈O₂88.11141-78-6
HeptaneC₇H₁₆100.21142-82-5
Magnesium sulfate (MgSO₄), anhydrousMgSO₄120.377487-88-9

Reaction Parameters:

ParameterValue
Reaction Temperature-78 °C to -20 °C
Reaction Time~1.5 hours
Scale20 mmol (example)

Procedure:

  • Reaction Setup: A 500 mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Charging the Flask: The flask is charged with anhydrous toluene (130 mL) and anhydrous tetrahydrofuran (THF, 32 mL). To this solvent mixture, add triisopropyl borate (5.5 mL, 24 mmol) followed by 2-benzyloxy-5-bromopyridine (5.28 g, 20 mmol).

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (e.g., 2.5 M, 9.6 mL, 24 mmol) is added dropwise to the stirred reaction mixture via the dropping funnel over a period of 1 hour, ensuring the internal temperature is maintained below -70 °C.

  • Warming and Quenching: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at -78 °C. The cooling bath is then removed, and the mixture is allowed to warm to -20 °C. At this point, the reaction is quenched by the slow addition of 2N hydrochloric acid (80 mL).

  • Work-up: The mixture is allowed to warm to room temperature. The layers are separated in a separatory funnel, and the aqueous layer (pH ~1) is collected.

  • pH Adjustment: The aqueous layer is cooled in an ice bath and the pH is adjusted to approximately 7.5-8.0 by the dropwise addition of 5M sodium hydroxide. The resulting white precipitate is the crude this compound.

  • Extraction: The aqueous slurry is extracted with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a solid.

  • Purification: The crude product can be purified by recrystallization. A common solvent system for pyridylboronic acids is a mixture of an ester (like ethyl acetate or isopropyl acetate) and an alkane (like heptane or hexane). The solid is dissolved in a minimal amount of hot ethyl acetate, and then heptane is added until turbidity is observed. The solution is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystallization. The purified crystals are collected by vacuum filtration, washed with cold heptane, and dried under vacuum.

Data Presentation

While a specific yield for the synthesis of this compound is not explicitly reported in the readily available literature, the analogous synthesis of 3-pyridylboronic acid reports high yields.[1]

Table 1: Expected Reaction Parameters and Yields

ParameterValueReference
Starting Material2-Benzyloxy-5-bromopyridine-
Key Reagentsn-Butyllithium, Triisopropyl borate[1]
SolventToluene/THF[1]
Lithiation Temperature-78 °C[1]
Quenching Temperature-20 °C[1]
Expected Yield >80% Based on analogy to[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start 2-Benzyloxy-5-bromopyridine Step1 Lithiation (n-BuLi, THF/Toluene, -78°C) Start->Step1 Intermediate1 2-Benzyloxy-5-lithiopyridine Step1->Intermediate1 Step2 Borylation (Triisopropyl borate) Intermediate1->Step2 Intermediate2 Borate Ester Intermediate Step2->Intermediate2 Step3 Hydrolysis (HCl, then NaOH) Intermediate2->Step3 End This compound Step3->End

Caption: Synthetic workflow for this compound.

This in-depth guide provides researchers and drug development professionals with a comprehensive understanding of the synthesis of this compound. The provided protocol, based on a highly reliable and analogous procedure, offers a clear pathway to obtaining this valuable synthetic intermediate.

References

6-Benzyloxypyridine-3-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Benzyloxypyridine-3-boronic acid, a key building block in modern organic synthesis, particularly in the realm of drug discovery and development. This document details its physicochemical properties, a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and visual diagrams to illustrate key processes.

Core Compound Data

This compound is a versatile bifunctional molecule, featuring a pyridine ring, a benzyloxy group, and a boronic acid moiety. This unique combination of functional groups makes it an invaluable reagent for the synthesis of complex molecular architectures, especially in the construction of biaryl and hetero-biaryl scaffolds which are prevalent in many biologically active compounds.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for reaction planning, stoichiometry calculations, and safety assessments.

PropertyValueSource(s)
Molecular Weight 229.04 g/mol [1]
Chemical Formula C₁₂H₁₂BNO₃[1]
CAS Number 929250-35-1[1][2]
Melting Point 110 °C[3]
Boiling Point 423.4 °C at 760 mmHg[1]
Physical State Solid[3]
Appearance White to off-white powder[4]
Purity Typically ≥95%[5]
Solubility While specific data for this compound is not readily available, boronic acids generally exhibit good solubility in polar aprotic solvents like ethers (e.g., dioxane, THF) and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[6]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[7] this compound is an excellent coupling partner in such reactions for the synthesis of substituted biphenyls and related structures.[8][9][10]

Below is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reaction: Synthesis of 2-Benzyloxy-5-(4-methoxyphenyl)pyridine

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (275 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (21 mg, 0.08 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, 2-Benzyloxy-5-(4-methoxyphenyl)pyridine.

Visualizing the Chemistry

Diagrams are essential tools for understanding complex chemical processes. Below are Graphviz-generated diagrams illustrating a general workflow for the synthesis of a biphenyl derivative using this compound and the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Workflow cluster_reactants Reactants reagent1 This compound reaction_step Suzuki-Miyaura Coupling Reaction reagent1->reaction_step reagent2 Aryl Halide (Ar-X) reagent2->reaction_step catalyst Pd Catalyst & Base catalyst->reaction_step solvent Solvent System solvent->reaction_step workup Aqueous Workup & Extraction reaction_step->workup purification Column Chromatography workup->purification product Biphenyl Derivative purification->product Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ ar_pd_x Ar-Pd(II)L₂-X pd0->ar_pd_x oxidative_addition Oxidative Addition ar_pd_ar_prime Ar-Pd(II)L₂-Ar' ar_pd_x->ar_pd_ar_prime transmetalation Transmetalation ar_pd_ar_prime->pd0 reductive_elimination Reductive Elimination product Ar-Ar' ar_x Ar-X boronic_acid Ar'-B(OH)₂ base Base

References

An In-depth Technical Guide to 6-Benzyloxypyridine-3-boronic acid: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzyloxypyridine-3-boronic acid is a versatile heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a boronic acid moiety on a pyridine scaffold, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research and development setting.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a benzyloxy group at the 6-position and a boronic acid group at the 3-position.

Chemical Structure:

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 929250-35-1[1][2][3]
Molecular Formula C₁₂H₁₂BNO₃[1][2][4]
Molecular Weight 229.04 g/mol [1][2]
Appearance White to off-white solid/powder[1]
Melting Point 107-110 °C[1]
Purity Typically ≥95%[1]
Synonyms (6-(Benzyloxy)pyridin-3-yl)boronic acid, 2-(Benzyloxy)pyridine-5-ylboronic acid[2]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is of significant interest for the generation of compound libraries for drug screening. A common synthetic approach involves the borylation of a corresponding halogenated pyridine precursor.

General Synthesis of Pyridinylboronic Acids

Pyridinylboronic acids are commonly synthesized through several methods, including halogen-metal exchange followed by borylation, and palladium-catalyzed cross-coupling reactions. The halogen-metal exchange method is a fundamental and cost-effective approach for large-scale preparation.[5]

Experimental Protocol: Synthesis of 6-(Aryl)alkoxypyridine-3-boronic Acid Derivatives

The following is a representative experimental protocol for the synthesis of derivatives of this compound, which can be adapted for various research purposes. This protocol is based on the synthesis of 6-(aryl)alkoxypyridine-3-boronic acids, which have been investigated as potential inhibitors of the NorA efflux pump in Staphylococcus aureus.[4]

Materials:

  • 6-Hydroxypyridine-3-boronic acid pinacol ester

  • Appropriate arylalkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-hydroxypyridine-3-boronic acid pinacol ester (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and the corresponding arylalkyl halide (1.2 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture into water and extract with EtOAc.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(aryl)alkoxypyridine-3-boronic acid pinacol ester.

  • The pinacol ester can then be hydrolyzed to the corresponding boronic acid if required.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds.

Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex molecular scaffolds. This reaction is widely used in the pharmaceutical industry to synthesize biaryl compounds, which are common motifs in drug molecules.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle 6_Benzyloxypyridine_3_boronic_acid This compound Aryl_Halide Aryl/Vinyl Halide (R-X) Pd_0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Transmetalation Transmetalation Reductive_Elimination Reductive Elimination Coupled_Product Coupled Product

Inhibition of Bacterial Efflux Pumps

Recent research has identified this compound and its derivatives as potential inhibitors of the NorA efflux pump in Staphylococcus aureus.[4] Efflux pumps are a significant mechanism of antibiotic resistance in bacteria, as they actively transport antibiotics out of the bacterial cell. By inhibiting these pumps, the intracellular concentration of the antibiotic can be increased, potentially restoring its efficacy.

Derivatives of this compound have been shown to potentiate the activity of antibiotics like ciprofloxacin against NorA-overexpressing strains of S. aureus.[4]

NorA_Inhibition

Applications in Cancer Research

Boronic acids are recognized for their potential in cancer therapy.[7][8] They can act as enzyme inhibitors and have been incorporated into approved anticancer drugs.[7] While specific studies on this compound in cancer signaling pathways are not yet prevalent, its structural motif makes it an attractive candidate for the design of novel kinase inhibitors or other targeted therapies. Phenylboronic acid-modified nanoparticles are also being explored for targeted drug delivery to cancer cells.[9]

Experimental Data

The following table summarizes the biological activity of this compound and some of its derivatives as NorA efflux pump inhibitors.

CompoundModificationPotentiation of Ciprofloxacin Activity (Fold Increase)Reference
I 6-benzyloxy-[4]
3i 6-(3-phenylpropoxy)4[4]
3j 6-(4-phenylbutoxy)4[4]

Conclusion

This compound is a key chemical entity with significant potential in the field of drug discovery and development. Its utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of diverse molecular architectures. Furthermore, emerging research highlighting its role as a bacterial efflux pump inhibitor opens new avenues for combating antibiotic resistance. For researchers and scientists in the pharmaceutical industry, this compound represents a valuable tool for the creation of next-generation therapeutics. Further exploration of its biological activities is warranted to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Physical Properties of 6-Benzyloxy-3-pyridinylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-benzyloxy-3-pyridinylboronic acid. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Core Physical and Chemical Properties

6-Benzyloxy-3-pyridinylboronic acid is a solid, white crystalline powder at room temperature.[1] It is a key intermediate in organic synthesis, particularly in cross-coupling reactions. The compound should be stored at room temperature, preferably in a cool, dark place under an inert atmosphere.

Quantitative Data Summary

The following table summarizes the key quantitative properties of 6-benzyloxy-3-pyridinylboronic acid.

PropertyValueReference(s)
CAS Number 929250-35-1[1][2][3]
Molecular Formula C₁₂H₁₂BNO₃[2][3][4]
Molecular Weight 229.04 g/mol [1][4]
Melting Point 110 °C[1]
Appearance White to off-white solid/powder to crystal[1]
Purity 98.0 to 108.0 % (via Neutralization Titration)
IUPAC Name (6-(benzyloxy)pyridin-3-yl)boronic acid[3]
Synonyms 2-Benzyloxypyridine-5-boronic acid[5]

Experimental Protocols

Detailed methodologies for determining the physical properties and for the synthesis of pyridinylboronic acids are crucial for reproducibility and application in research.

3.1. Synthesis of Pyridinylboronic Acids via Halogen-Metal Exchange

This protocol is a representative method for synthesizing pyridinylboronic acids, adapted from established procedures for related compounds.[6][7] The synthesis of 6-benzyloxy-3-pyridinylboronic acid would typically start from a halogenated precursor like 3-bromo-6-benzyloxypyridine.

  • Objective: To synthesize a pyridinylboronic acid through a lithium-halogen exchange reaction followed by borylation.

  • Materials:

    • 3-Halogenated pyridine precursor (e.g., 3-bromo-6-benzyloxypyridine)

    • Triisopropyl borate

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Toluene

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • A multi-necked flask, equipped with a magnetic stirrer, thermometer, and nitrogen inlet, is charged with the 3-halogenated pyridine precursor, anhydrous toluene, and anhydrous THF.

    • Triisopropyl borate is added to the solution.

    • The mixture is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

    • n-Butyllithium is added dropwise to the reaction mixture, maintaining the low temperature. The rate of addition is controlled to prevent side reactions.

    • After the addition is complete, the reaction is stirred at the same temperature for a specified time to ensure complete halogen-metal exchange and subsequent borylation.

    • The reaction is quenched by the slow addition of aqueous HCl.

    • The mixture is allowed to warm to room temperature, and the organic layer is separated.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude boronic acid.

    • The crude product is then purified, typically by recrystallization or column chromatography.

3.2. Determination of Melting Point

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small amount of the dry, crystalline 6-benzyloxy-3-pyridinylboronic acid is packed into a capillary tube.

    • The tube is placed in the melting point apparatus.

    • The temperature is increased at a controlled rate.

    • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For 6-benzyloxy-3-pyridinylboronic acid, this is observed at 110 °C.[1]

3.3. Purity Assessment by Neutralization Titration

  • Objective: To quantify the purity of the boronic acid by titrating it with a standardized base.

  • Procedure:

    • A precisely weighed sample of 6-benzyloxy-3-pyridinylboronic acid is dissolved in a suitable solvent (e.g., a mixture of ethanol and water).

    • A few drops of a suitable indicator (e.g., phenolphthalein) are added.

    • The solution is titrated with a standardized solution of sodium hydroxide (NaOH) until the endpoint is reached, indicated by a persistent color change.

    • The purity is calculated based on the volume of titrant used, its concentration, and the initial mass of the sample. Commercial batches show purity between 98.0 and 108.0%. The range exceeding 100% likely accounts for the presence of the corresponding anhydride, which has a higher relative content of the active titratable group.

3.4. Structural Confirmation by NMR

  • Objective: To confirm the chemical structure of the compound.

  • Procedure:

    • A small sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • The solution is placed in an NMR tube.

    • ¹H NMR and ¹³C NMR spectra are acquired.

    • The chemical shifts, integration values, and coupling patterns are analyzed to confirm that they correspond to the expected structure of 6-benzyloxy-3-pyridinylboronic acid.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyridinylboronic acids, which is a fundamental process for obtaining compounds like 6-benzyloxy-3-pyridinylboronic acid.

G General Synthesis Workflow for Pyridinylboronic Acids Start Start: Halogenated Pyridine Precursor Step1 Dissolve in Anhydrous Solvent (Toluene/THF) Start->Step1 Step2 Add Triisopropyl Borate Step1->Step2 Step3 Cool to -78 °C Step2->Step3 Step4 Add n-BuLi (Halogen-Metal Exchange) Step3->Step4 Step5 Borylation Reaction Step4->Step5 Step6 Acidic Quench (HCl) Step5->Step6 Step7 Work-up & Extraction Step6->Step7 Step8 Purification (Recrystallization) Step7->Step8 End Final Product: Pyridinylboronic Acid Step8->End

Caption: Synthesis via Halogen-Metal Exchange and Borylation.

References

6-Benzyloxypyridine-3-boronic Acid: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Benzyloxypyridine-3-boronic acid. While specific quantitative stability studies on this compound are not extensively available in published literature, this document synthesizes information from safety data sheets, general knowledge of boronic acid chemistry, and established protocols for stability testing to offer a robust framework for its handling and storage.

Overview and General Properties

This compound is a solid, white to off-white crystalline powder.[1][2] It is a key intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and has applications in drug development and materials science.[3] Like other boronic acids, its stability is a critical factor for ensuring reproducibility in experimental work and maintaining its purity over time. Boronic acids are known to be susceptible to degradation, primarily through oxidation and dehydration.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, proper storage and handling procedures are essential. The following recommendations are based on supplier safety data sheets and general best practices for boronic acids.

Storage Conditions:

  • Temperature: Store in a cool, dry place.[4] Some suppliers recommend refrigerated storage (2-10 °C).[5]

  • Atmosphere: Keep containers tightly closed in a dry and well-ventilated place.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation and hydrolysis.

  • Moisture: Protect from moisture. Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). While this process is often reversible upon treatment with water, it can complicate stoichiometry in reactions.

  • Light: Keep containers protected from light.[5]

Handling Precautions:

  • Use personal protective equipment, including gloves, safety glasses, and a lab coat.[6]

  • Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust.[6]

  • Avoid dust formation during handling.[1]

  • Wash hands thoroughly after handling.[4]

  • Avoid contact with strong oxidizing agents, strong bases, and acids.[5]

Stability Profile and Potential Degradation Pathways

The primary routes of degradation for boronic acids are oxidation and dehydration. The stability of boronic acids can be influenced by steric and electronic factors. While specific forced degradation studies for this compound are not publicly available, general knowledge of boronic acid chemistry allows for the prediction of its stability profile.

Oxidative Degradation: The carbon-boron bond in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol (6-benzyloxypyridin-3-ol in this case) and boric acid. This is often the major degradation pathway.[6][7] Oxidative instability is a known issue for boronic acids, especially at physiological pH.[7]

Dehydration: Boronic acids can reversibly lose water to form cyclic anhydrides known as boroxines. This is typically observed upon heating or under vacuum. The presence of varying amounts of the anhydride is noted by some suppliers.

Below is a diagram illustrating the key factors influencing the stability of this compound.

cluster_storage Storage Factors cluster_degradation Degradation Products cluster_handling Handling Factors A This compound (Stable Form) C Degradation Pathways A->C Leads to B Storage Conditions B->A Maintains S1 Cool & Dry Environment S2 Inert Atmosphere S3 Protection from Light S4 Tightly Sealed Container D1 Oxidation (e.g., to Phenol) D2 Dehydration (to Boroxine) D Handling Practices D->A Preserves H1 Use of PPE H2 Ventilated Area H3 Avoid Dust Formation

Caption: Logical relationship between storage, handling, and stability of this compound.

Framework for Stability Assessment: Forced Degradation Studies

To definitively determine the stability of this compound, a forced degradation study is recommended. Such studies expose the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

The following table outlines a general protocol for a forced degradation study applicable to this compound.

Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 M - 1 M HCl or H₂SO₄; Room temperature to 70°CTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M - 1 M NaOH or KOH; Room temperature to 70°CTo assess stability in basic conditions.
Oxidation 3-30% H₂O₂; Room temperatureTo induce and identify oxidative degradation products.[6]
Thermal Stress Solid compound heated at a temperature below its melting point (e.g., 80-100°C) for a set period.To evaluate the effect of heat on stability.
Photostability Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).To assess degradation due to light exposure.

Proposed Experimental Protocol for Forced Degradation

The following is a generalized methodology for conducting a forced degradation study on this compound.

Objective: To identify the degradation pathways and develop a stability-indicating analytical method for this compound.

Materials and Methods:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of the acidic or basic solution. Keep the samples at room temperature or heat them for a specified duration. At various time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.

    • Oxidation: Treat an aliquot of the stock solution with the hydrogen peroxide solution and keep it at room temperature for a specified time. Withdraw and dilute samples for analysis.

    • Thermal Stress: Store the solid compound in a controlled temperature oven. At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze.

    • Photostability: Expose the solid compound and a solution of the compound to a photostability chamber. Analyze the samples after the exposure period.

  • Analytical Method: A stability-indicating method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, should be developed and validated.

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb.

    • Analysis: The stressed samples are analyzed by the developed HPLC method. The chromatograms are examined for new peaks corresponding to degradation products. Peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.

Below is a workflow diagram for a typical forced degradation study.

cluster_stress Stress Conditions A Prepare Stock Solution of This compound B Expose to Stress Conditions A->B C Analyze Samples by Stability-Indicating HPLC B->C S1 Acid Hydrolysis S2 Base Hydrolysis S3 Oxidation (H2O2) S4 Thermal Stress S5 Photostability D Identify & Characterize Degradation Products C->D E Develop Stability Profile D->E

Caption: A typical experimental workflow for a forced degradation study.

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of its chemical class allows for robust storage and handling protocols. The primary concerns are oxidative degradation and dehydration. Adherence to recommended storage conditions—cool, dry, dark, and under an inert atmosphere—is crucial for maintaining its purity and reactivity. For applications requiring a thorough understanding of its stability profile, conducting a forced degradation study as outlined in this guide will provide valuable insights into its degradation pathways and help in the development of stability-indicating analytical methods.

References

An In-depth Technical Guide to the Solubility of 6-Benzyloxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Benzyloxypyridine-3-boronic acid, with a primary focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents qualitative solubility information and data for structurally similar compounds as a proxy. Furthermore, this guide details established experimental protocols for determining the solubility of boronic acids and outlines a relevant biological application, including a signaling pathway and an experimental workflow for assessing its activity as a NorA efflux pump inhibitor in Staphylococcus aureus.

Introduction to this compound

This compound is a synthetic organic compound that has garnered significant interest in the field of medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly in the development of targeted therapies. The presence of the boronic acid moiety allows for versatile chemical modifications, most notably in Suzuki-Miyaura cross-coupling reactions, enabling the efficient creation of complex organic molecules. Its pyridine and benzyloxy functionalities contribute to its unique electronic and steric properties, influencing its biological activity and pharmacokinetic profile.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₂BNO₃
Molecular Weight 229.04 g/mol
Appearance White to off-white solid
CAS Number 929250-35-1

Solubility Profile

For a structurally analogous compound, 5-Bromopyridine-3-boronic acid, it has been reported to be soluble in water, ethanol, and dichloromethane[1]. Another related molecule, 2-benzylpyridine, is noted to be more soluble in organic solvents like ethanol and benzene compared to aqueous solutions[2].

Table 1: Qualitative Solubility of this compound and Related Compounds

SolventThis compound (Predicted)5-Bromopyridine-3-boronic acid2-BenzylpyridinePhenylboronic Acid (General)
WaterSparingly SolubleSoluble[1]Limited Miscibility[2]Low[3][4]
EthanolSolubleSoluble[1]Soluble[2]High
DichloromethaneSolubleSoluble[1]-Moderate
ChloroformModerately Soluble--Moderate[3][4]
Diethyl EtherSoluble--High
AcetoneSoluble--High
BenzeneSoluble-Soluble[2]-
Hydrocarbons (e.g., Hexane)Poorly Soluble--Very Low[3][4]

Experimental Protocol for Solubility Determination

A reliable and commonly employed technique for determining the solubility of boronic acids is the dynamic (or synthetic) method . This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone, chloroform, etc.)

  • Heating/cooling circulator bath with a temperature controller

  • Glass test tube or vial

  • Magnetic stirrer and stir bar

  • Luminance probe or laser beam and detector for turbidity measurement

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a glass test tube to create a mixture of known composition.

  • Heating and Stirring: Place the test tube in the circulator bath and begin stirring the mixture vigorously.

  • Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.2-0.5 °C/min).

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or instrumentally by measuring the intensity of light passing through the solution.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Biological Application: Inhibition of NorA Efflux Pump in Staphylococcus aureus

This compound has been identified as a potential inhibitor of the NorA efflux pump in Staphylococcus aureus. The NorA pump is a member of the major facilitator superfamily (MFS) of transporters and contributes to antibiotic resistance by actively extruding a wide range of antimicrobial agents from the bacterial cell. Inhibition of this pump can restore the efficacy of existing antibiotics.

NorA Efflux Pump Regulatory Pathway

The expression of the norA gene is controlled by a complex regulatory network, including the two-component system ArlRS and the global transcriptional regulator MgrA. Understanding this pathway is crucial for developing strategies to counteract antibiotic resistance.

NorA_Regulatory_Pathway arlS ArlS (Sensor Kinase) arlR ArlR (Response Regulator) arlS->arlR Phosphorylates norA_promoter norA Promoter arlR->norA_promoter Binds and Activates mgrA MgrA (Global Regulator) mgrA->norA_promoter Binds and Represses norA_gene norA Gene norA_promoter->norA_gene Initiates Transcription norA_protein NorA Efflux Pump norA_gene->norA_protein Translation antibiotics Antibiotics (e.g., Fluoroquinolones) norA_protein->antibiotics Efflux antibiotics->norA_protein Substrate external_signal External Signal external_signal->arlS Activates EtBr_Accumulation_Assay start Start culture Grow S. aureus (NorA overexpressing strain) to mid-log phase start->culture wash Wash and resuspend cells in buffer culture->wash aliquot Aliquot cell suspension into a 96-well plate wash->aliquot add_inhibitor Add this compound (or other test compounds) aliquot->add_inhibitor add_etbr Add Ethidium Bromide (EtBr) add_inhibitor->add_etbr measure Measure fluorescence over time at Ex/Em wavelengths add_etbr->measure analyze Analyze data: Compare fluorescence in treated vs. untreated cells measure->analyze end End analyze->end

References

6-Benzyloxypyridine-3-boronic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 6-Benzyloxypyridine-3-boronic acid (CAS No: 929250-35-1). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.

GHS Classification:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3][4]

  • Eye Irritation (Category 2/2A): H319 - Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2][3][4]

Label Elements:

  • Pictogram: GHS07 (Exclamation Mark)[1][3][4]

  • Signal Word: Warning [1][2][4]

While acute toxicity data is largely unavailable, the irritant nature of the compound necessitates careful handling to avoid direct contact and inhalation.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 929250-35-1[1][4][5][6]
Molecular Formula C₁₂H₁₂BNO₃[6]
Molecular Weight 229.04 g/mol [6]
Appearance White to almost white powder or crystal[5][7]
Physical State Solid (at 20°C)[5]
Melting Point 110 °C[5]
Purity Typically ≥95%[2][4]

Experimental Protocols: Safe Handling and Storage

Strict protocols must be followed when handling and storing this compound to minimize risk.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Handle the compound in a well-ventilated area.[2] The use of a local exhaust ventilation system or a chemical fume hood is strongly recommended to prevent the dispersion of dust.[1]

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with approved standards.[1][2]

  • Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber).[1][2]

  • Skin and Body Protection: Wear a laboratory coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved particulate respirator. Avoid breathing dust.[2]

Safe Handling Procedures
  • Read and understand the Safety Data Sheet (SDS) before use.

  • Ensure all engineering controls are operational and appropriate PPE is worn before handling.

  • Avoid all direct contact with the substance. Do not touch skin, eyes, or clothing.[1][2]

  • Minimize dust generation during handling. Use dry clean-up procedures such as sweeping or vacuuming if spillage occurs.[8]

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][8]

Storage Conditions
  • Container: Keep the container tightly closed and store in the original packaging.[2][8]

  • Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][8] Some suppliers recommend storage in a cool, dark place at temperatures below 15°C, while others specify room temperature.

  • Security: For larger quantities, consider storing in a locked cabinet or a bunded area to prevent unauthorized access and environmental release.[2][8]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[3]

Reactivity and Stability

  • Chemical Stability: The compound is stable under recommended storage conditions.[3]

  • Reactivity: Boronic acids are versatile intermediates in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions.[9] While generally stable, they can be reactive under specific chemical conditions.

  • Hazardous Reactions: No hazardous reactions are expected under normal storage and handling.[3]

  • Incompatible Materials: Strong oxidizing agents.[3]

  • Hazardous Decomposition Products: In the event of a fire, may emit corrosive fumes.[8]

First Aid and Emergency Procedures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid ProtocolReference(s)
Inhalation Move the person to fresh air. Keep them comfortable for breathing. If feeling unwell, seek medical attention.[1][2]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice. Wash clothing before reuse.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Fire-Fighting Measures:

  • The substance is non-combustible.[8]

  • Use extinguishing media appropriate for the surrounding fire.

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with potentially corrosive fumes.[8]

Waste Disposal

Disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[1] Do not allow the product to enter drains or waterways.[1][2]

Diagrams

SafeHandlingWorkflow cluster_prep Preparation & Engineering Controls cluster_handling Handling & Use cluster_cleanup Post-Handling & Storage cluster_disposal Waste Disposal prep Review SDS ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe vent Ensure Proper Ventilation (Fume Hood) ppe->vent weigh Weigh Compound (Minimize Dust) vent->weigh react Perform Chemical Reaction weigh->react decon Decontaminate Work Area react->decon waste Segregate Chemical Waste react->waste wash Wash Hands Thoroughly decon->wash store Store Securely (Cool, Dry, Tightly Sealed) wash->store dispose Dispose via Licensed Contractor waste->dispose

Caption: Workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 6-Benzyloxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This reaction involves the palladium-catalyzed coupling of an organoboron species, such as a boronic acid, with an organohalide.[2][3] 6-Benzyloxypyridine-3-boronic acid is a valuable building block in medicinal chemistry and drug development, as the benzyloxypyridine moiety is present in a variety of biologically active molecules. The Suzuki coupling provides a versatile and efficient route to introduce this scaffold into complex molecular architectures.

This document provides detailed application notes and a specific protocol for the Suzuki coupling of this compound with an aryl halide, based on established procedures. The protocol includes information on reagents, catalysts, reaction conditions, and expected outcomes, designed to assist researchers in successfully implementing this transformation.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step by activating the boronic acid.[4]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Boronic_Acid 6-Benzyloxypyridine- 3-boronic acid (Ar'-B(OH)2) Boronic_Acid->Transmetalation Base Base (e.g., Na2CO3) Base->Transmetalation

Figure 1: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol and Data

The following protocol is based on the successful Suzuki coupling of 6-(benzyloxy)pyridin-3-ylboronic acid with 4-bromo-1-chloro-2-fluorobenzene.

Quantitative Data Summary
ParameterValue
Aryl Halide 4-bromo-1-chloro-2-fluorobenzene
Boronic Acid 6-(benzyloxy)pyridin-3-ylboronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base Sodium Carbonate (Na₂CO₃)
Solvent System Toluene / Ethanol / Water
Molar Ratio (Boronic Acid : Aryl Halide) 1.1 : 1
Catalyst Loading 4 mol %
Base Equivalents 2.0
Reaction Temperature 80 °C
Reaction Time 4 hours
Yield 84%
Detailed Experimental Protocol

Materials:

  • 4-bromo-1-chloro-2-fluorobenzene

  • 6-(benzyloxy)pyridin-3-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][5]

  • Sodium Carbonate (Na₂CO₃)[6]

  • Toluene

  • Ethanol

  • Water

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Equipment for work-up and purification (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromo-1-chloro-2-fluorobenzene (1.0 eq).

  • Addition of Reagents: Add 6-(benzyloxy)pyridin-3-ylboronic acid (1.1 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.04 eq).

  • Solvent Addition: Add a solvent mixture of toluene, ethanol, and water. A common ratio for such reactions is in the range of 3:1:1 to 5:1:1.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with the organic solvent (e.g., ethyl acetate) two more times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Assemble Glassware (Flask, Condenser) Reagents Add Aryl Halide, Boronic Acid, Base, and Catalyst Setup->Reagents Solvent Add Toluene, Ethanol, and Water Reagents->Solvent Inert Degas and establish Inert Atmosphere (N2/Ar) Solvent->Inert Heat Heat to 80 °C with Stirring Inert->Heat Monitor Monitor by TLC/LC-MS (approx. 4h) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Perform Aqueous Extraction Cool->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Final_Product Pure Biaryl Product Purify->Final_Product Isolated Product (e.g., 84% yield)

Figure 2: Experimental Workflow for Suzuki Coupling.

Concluding Remarks

The Suzuki-Miyaura coupling of this compound is a robust and high-yielding reaction for the synthesis of valuable biaryl compounds. The provided protocol, utilizing tetrakis(triphenylphosphine)palladium(0) as a catalyst and sodium carbonate as a base, offers a reliable starting point for researchers. Optimization of reaction parameters such as catalyst, ligand, base, and solvent may be necessary for different aryl halide coupling partners to achieve optimal results. This methodology is highly relevant for applications in medicinal chemistry and the broader field of organic synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 6-Benzyloxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 6-benzyloxypyridine-3-boronic acid and its pinacol ester derivative. This versatile building block is of significant interest in medicinal chemistry and drug discovery for the synthesis of complex biaryl and heteroaryl structures.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate, catalyzed by a palladium(0) complex.[2] This reaction is favored in pharmaceutical and agrochemical research due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.[1]

This compound is a valuable reagent for introducing a benzyloxypyridine moiety into target molecules. The pyridine ring is a common scaffold in many biologically active compounds, and the benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be deprotected in later synthetic steps.

This document outlines various palladium catalysts and reaction conditions that have been successfully employed for the Suzuki coupling of this compound with a range of aryl and heteroaryl halides.

Data Presentation

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of this compound and its pinacol ester with different coupling partners. This allows for easy comparison of catalysts, bases, solvents, and their impact on reaction outcomes.

EntryBoronic Acid/EsterCoupling PartnerPalladium CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
16-(Benzyloxy)pyridine-3-boronic acid2-Chloro-5-(trifluoromethyl)pyridinePd(PPh₃)₄5K₂CO₃DME/H₂O (4:1)851685
22-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine2-Bromo-6-(trifluoromethyl)thiazolo[5,4-b]pyridinePd(dppf)Cl₂·CH₂Cl₂10Na₂CO₃Dioxane/H₂O (4:1)100178
36-(Benzyloxy)pyridine-3-boronic acid4-BromoisoquinolinePd₂(dba)₃ / Ligand1.5 (Pd)KFDioxaneRT1282
4Phenylboronic acid2-ChloropyridinePdCl₂(dppf)10Na₃PO₄Dioxane1001265
5Phenylboronic acidAryl BromidePd(PPh₃)₄2.5-5K₂CO₃Toluene100-High

DME = 1,2-Dimethoxyethane; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dba = Dibenzylideneacetone.

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This protocol describes a common method for the synthesis of the pinacol ester of this compound, which often exhibits enhanced stability and solubility compared to the free boronic acid.

Materials:

  • 2-(Benzyloxy)-5-bromopyridine

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(benzyloxy)-5-bromopyridine (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), Pd(dppf)Cl₂ (0.03 eq.), and potassium acetate (1.5 eq.).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Protocol 2: Suzuki Coupling of 6-(Benzyloxy)pyridine-3-boronic Acid with an Aryl Chloride

This protocol is adapted from a procedure for the coupling of a substituted pyridylboronic acid with a chloro-heterocycle.

Materials:

  • 6-(Benzyloxy)pyridine-3-boronic acid

  • Aryl or heteroaryl chloride (e.g., 2-chloro-5-(trifluoromethyl)pyridine)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • In a reaction vessel, combine 6-(benzyloxy)pyridine-3-boronic acid (1.2 eq.), the aryl chloride (1.0 eq.), and potassium carbonate (2.0 eq.).

  • Add a 4:1 mixture of DME and water.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq.) to the reaction mixture.

  • Heat the reaction to 85 °C and stir under an inert atmosphere for 16 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

Protocol 3: Suzuki Coupling of 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with an Aryl Bromide

This protocol is based on a general procedure for the coupling of pyridylboronic esters with bromo-heterocycles.

Materials:

  • 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Aryl or heteroaryl bromide (e.g., 2-bromo-6-(trifluoromethyl)thiazolo[5,4-b]pyridine)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial, add 2-(benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.5 eq.), the aryl bromide (1.0 eq.), Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq.), and sodium carbonate (2.0 eq.).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and heat in a microwave reactor to 100 °C for 1 hour.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.

  • Wash the organic phase with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the coupled product.

Visualizations

The following diagrams illustrate the key processes involved in the palladium-catalyzed Suzuki coupling of this compound.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound + Aryl Halide mixing Mixing in Solvent (e.g., Dioxane/Water) reagents->mixing catalyst_prep Pd(0) Catalyst + Base catalyst_prep->mixing heating Heating (e.g., 80-100 °C) mixing->heating extraction Aqueous Work-up & Extraction heating->extraction purification Column Chromatography extraction->purification product Purified Biaryl Product purification->product

Caption: Experimental workflow for Suzuki coupling.

Palladium_Catalytic_Cycle cluster_steps pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 R¹-X label_oa Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 [R²-B(OR)₃]⁻ label_tm Transmetalation pd_complex2->pd0 R¹-R² label_re Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation reductive_elimination Reductive Elimination

Caption: Palladium catalytic cycle in Suzuki coupling.

References

Applications of 6-Benzyloxypyridine-3-boronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzyloxypyridine-3-boronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility stems from the presence of both a reactive boronic acid moiety and a modifiable benzyloxy group on a pyridine scaffold. This allows for the strategic introduction of diverse functionalities, leading to the discovery and development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for two key applications of this compound: as a crucial intermediate in the synthesis of the potent PI3K/mTOR inhibitor, GSK2126458, and as a foundational scaffold for the development of inhibitors of the Staphylococcus aureus NorA efflux pump, which act as antibiotic resistance breakers.

Application 1: Synthesis of PI3K/mTOR Inhibitors - The Case of GSK2126458 (Omipalisib)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for cancer therapy. GSK2126458 (Omipalisib) is a highly potent and selective dual inhibitor of PI3K and mTOR. The synthesis of GSK2126458 utilizes a derivative of this compound in a key Suzuki-Miyaura coupling step to construct the core structure of the molecule.

Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth GSK2126458 GSK2126458 (Omipalisib) GSK2126458->PI3K inhibits GSK2126458->mTORC1 inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2126458.

Quantitative Data: Biological Activity of GSK2126458

The inhibitory activity of GSK2126458 against various PI3K isoforms and mTOR is summarized in the table below.

Target EnzymeIC50 (nM)Reference
PI3Kα0.04[1]
PI3Kβ0.13[1]
PI3Kδ0.024[1]
PI3Kγ0.06[1]
mTORC10.18[1]
mTORC20.30[1]
Experimental Protocols

Protocol 1: Synthesis of 2-Amino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinesulfonamide (A Key Intermediate Derived from a Pyridine Boronic Acid Scaffold)

This protocol outlines a Miyaura borylation reaction, a common method for synthesizing boronate esters from aryl halides, which is a key step in the synthesis of GSK2126458. While the direct precursor to GSK2126458 is a sulfonamide derivative, this protocol illustrates the general procedure for the borylation of a substituted bromopyridine, a reaction type central to the application of this compound and its analogs.

Workflow Diagram:

Suzuki_Workflow Start Starting Materials: - 2-amino-5-bromo-N,N-dimethyl-3-pyridinesulfonamide - Bis(pinacolato)diboron - Potassium Acetate - PdCl2(dppf) Reaction Reaction Setup: - Combine reactants in 1,4-dioxane - Degas the mixture - Heat at 100 °C for 18 h Start->Reaction Workup Workup: - Concentrate in vacuo - Redissolve in ethyl acetate Reaction->Workup Purification Purification: - Silica gel column chromatography (60% ethyl acetate/hexanes) Workup->Purification Product Product: 2-amino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinesulfonamide Purification->Product

Caption: General workflow for the Miyaura borylation of a bromopyridine derivative.

Materials:

  • 2-amino-5-bromo-N,N-dimethyl-3-pyridinesulfonamide (1.0 eq)

  • Bis(pinacolato)diboron (1.1 eq)

  • Potassium acetate (4.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (0.08 eq)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel, add 2-amino-5-bromo-N,N-dimethyl-3-pyridinesulfonamide, bis(pinacolato)diboron, and potassium acetate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane to the vessel via syringe.

  • Add the PdCl₂(dppf)·CH₂Cl₂ catalyst to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate.

  • Purify the crude product by silica gel column chromatography using a mobile phase of 60% ethyl acetate in hexanes to yield the desired boronate ester.

Application 2: Development of Staphylococcus aureus NorA Efflux Pump Inhibitors

Antibiotic resistance is a major global health threat. One mechanism by which bacteria, such as Staphylococcus aureus, develop resistance is through the overexpression of efflux pumps that actively extrude antibiotics from the cell, thereby reducing their intracellular concentration and efficacy. The NorA efflux pump is a well-characterized multidrug resistance pump in S. aureus. This compound and its derivatives have been identified as promising inhibitors of the NorA efflux pump. These compounds can restore the activity of antibiotics, such as ciprofloxacin, against resistant strains of S. aureus.

Mechanism of Action

NorA_Efflux_Pump cluster_cell Staphylococcus aureus NorA NorA Efflux Pump Ciprofloxacin_out Ciprofloxacin (extracellular) NorA->Ciprofloxacin_out efflux H_in H+ NorA->H_in Cytoplasm Cytoplasm Cytoplasm->NorA binds Ciprofloxacin_out->Cytoplasm diffusion Ciprofloxacin_in Ciprofloxacin (intracellular) Ciprofloxacin_in->NorA Inhibitor 6-Benzyloxypyridine-3-boronic acid derivative Inhibitor->NorA inhibits H_out H+ H_out->NorA

Caption: Mechanism of the NorA efflux pump and its inhibition by this compound derivatives.

Quantitative Data: Potentiation of Ciprofloxacin Activity

Derivatives of this compound have been shown to potentiate the activity of ciprofloxacin against a NorA-overexpressing strain of S. aureus (SA-1199B).

CompoundConcentration (µg/mL)Fold Increase in Ciprofloxacin ActivityReference
6-(3-Phenylpropoxy)pyridine-3-boronic acid164[2]
6-(4-Phenylbutoxy)pyridine-3-boronic acid164[2]

MIC of Ciprofloxacin against S. aureus SA-1199B:

ConditionMIC (µg/mL)
Ciprofloxacin alone8
Ciprofloxacin + 16 µg/mL 6-(3-Phenylpropoxy)pyridine-3-boronic acid2
Experimental Protocols

Protocol 2: Synthesis of 6-(3-Phenylpropoxy)pyridine-3-boronic acid

This protocol describes the synthesis of a NorA efflux pump inhibitor from 6-hydroxypyridine-3-boronic acid.

Workflow Diagram:

NorA_Inhibitor_Synthesis_Workflow Start Starting Materials: - 6-Hydroxypyridine-3-boronic acid - (3-Bromopropyl)benzene - Potassium carbonate - DMF Reaction Reaction Setup: - Combine reactants in DMF - Heat at 80 °C overnight Start->Reaction Workup Workup: - Cool to room temperature - Add water - Extract with ethyl acetate Reaction->Workup Purification Purification: - Dry organic layer - Concentrate in vacuo - Purify by column chromatography Workup->Purification Product Product: 6-(3-Phenylpropoxy)pyridine-3-boronic acid Purification->Product

Caption: Workflow for the synthesis of a 6-alkoxypyridine-3-boronic acid NorA inhibitor.

Materials:

  • 6-Hydroxypyridine-3-boronic acid (1.0 eq)

  • (3-Bromopropyl)benzene (1.2 eq)

  • Potassium carbonate (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-hydroxypyridine-3-boronic acid in DMF, add potassium carbonate and (3-bromopropyl)benzene.

  • Heat the reaction mixture to 80 °C and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-(3-phenylpropoxy)pyridine-3-boronic acid.

Protocol 3: Checkerboard Assay for Synergy Testing

This assay is used to determine the synergistic effect of a NorA inhibitor in combination with an antibiotic.

Procedure:

  • Prepare a 96-well microtiter plate.

  • In the first row, perform a serial two-fold dilution of ciprofloxacin in Mueller-Hinton broth (MHB).

  • In the first column, perform a serial two-fold dilution of the NorA inhibitor in MHB.

  • Fill the remaining wells with combinations of ciprofloxacin and the NorA inhibitor by adding the corresponding concentrations from the first row and column.

  • Inoculate each well with a standardized suspension of S. aureus (e.g., SA-1199B) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include wells with bacteria only (growth control) and media only (sterility control).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination as the lowest concentration that inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy. FIC index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FIC index of ≤ 0.5 is indicative of synergy.

Protocol 4: Ethidium Bromide Accumulation Assay

This assay is used to confirm that the observed potentiation of antibiotic activity is due to the inhibition of an efflux pump.

Procedure:

  • Grow S. aureus to the mid-logarithmic phase and harvest the cells by centrifugation.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Resuspend the cells in PBS containing a sub-inhibitory concentration of the NorA inhibitor.

  • Add ethidium bromide to the cell suspension.

  • Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates that ethidium bromide is accumulating inside the cells due to the inhibition of the NorA efflux pump.

  • A control group without the inhibitor should show minimal fluorescence increase. A positive control with a known efflux pump inhibitor (e.g., reserpine) can also be included.

Conclusion

This compound is a highly valuable reagent in medicinal chemistry, enabling the synthesis of potent and selective drug candidates. Its application in the development of the PI3K/mTOR inhibitor GSK2126458 and NorA efflux pump inhibitors highlights its significance in addressing critical therapeutic areas such as oncology and infectious diseases. The protocols and data provided herein serve as a comprehensive resource for researchers aiming to utilize this versatile building block in their drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of Bipyridines using 6-Benzyloxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of bipyridines utilizing 6-Benzyloxypyridine-3-boronic acid. The protocols detail the widely employed Suzuki-Miyaura cross-coupling reaction for the formation of the bipyridine core and subsequent deprotection of the benzyl group to yield the corresponding hydroxypyridines, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

Bipyridines are a prominent class of heterocyclic compounds extensively used as ligands in catalysis, as building blocks for functional materials, and as core scaffolds in numerous biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heterobiaryl systems like bipyridines.[1][2] This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[3][4]

This compound serves as a key building block, allowing for the introduction of a protected 6-hydroxypyridine moiety. The benzyl protecting group can be readily removed in a subsequent step to unmask the hydroxyl group, providing a handle for further functionalization or for accessing final target compounds with a 6-hydroxy-3,3'-bipyridine or related scaffold.

This document provides detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with various halopyridines and for the subsequent debenzylation of the resulting bipyridine products.

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organic halide (a halopyridine). The catalytic cycle is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.[4]

A base is required to activate the boronic acid, forming a boronate species that facilitates the transmetalation step.[3] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially when dealing with heteroaromatic substrates which can sometimes pose challenges such as catalyst inhibition.[5]

Experimental Protocols

Part 1: Synthesis of Benzyloxy-Bipyridines via Suzuki-Miyaura Coupling

This section details the synthesis of various benzyloxy-bipyridine isomers through the coupling of this compound with different halopyridines.

General Experimental Workflow for Suzuki-Miyaura Coupling

G reagents Combine Halopyridine, This compound, and Base in a flask inert Establish Inert Atmosphere (e.g., Nitrogen or Argon) reagents->inert solvent Add Degassed Solvent(s) inert->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst reaction Heat Reaction Mixture (e.g., 80-110 °C) catalyst->reaction monitor Monitor Reaction Progress (TLC, GC/MS, or LC/MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup purification Purify by Column Chromatography workup->purification product Obtain Pure Benzyloxy-Bipyridine purification->product

Caption: General workflow for the synthesis of benzyloxy-bipyridines.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of this compound with Halopyridines

EntryHalopyridineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)1001685
23-BromopyridinePd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901292
32-ChloropyridinePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene1101878
45-BromonicotinonitrilePd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (5:1)1001288

Protocol 1: Synthesis of 2-(6-(Benzyloxy)pyridin-3-yl)pyridine

  • Materials:

    • This compound (1.2 equiv)

    • 2-Bromopyridine (1.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

    • Sodium Carbonate (Na₂CO₃, 2.0 equiv)

    • Toluene, Ethanol, and Water (4:1:1 mixture, degassed)

  • Procedure:

    • To a round-bottom flask, add this compound, 2-bromopyridine, and sodium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed toluene/ethanol/water solvent mixture via syringe.

    • Add Pd(PPh₃)₄ to the reaction mixture.

    • Heat the mixture to 100 °C and stir for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Protocol 2: Synthesis of 5-(6-(Benzyloxy)pyridin-3-yl)nicotinonitrile

  • Materials:

    • This compound (1.1 equiv)

    • 5-Bromonicotinonitrile (1.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

    • Sodium Carbonate (Na₂CO₃, 2.0 equiv)

    • N,N-Dimethylformamide (DMF) and Water (5:1 mixture, degassed)

  • Procedure:

    • Combine this compound, 5-bromonicotinonitrile, and sodium carbonate in a reaction vessel.

    • Establish an inert atmosphere.

    • Add the degassed DMF/water solvent mixture.

    • Add Pd(PPh₃)₄ and heat the reaction to 100 °C for 12 hours.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield the desired product.

Part 2: Deprotection of Benzyloxy-Bipyridines to Hydroxy-Bipyridines

The benzyl ether can be cleaved to reveal the free hydroxyl group, most commonly through catalytic hydrogenolysis or by using strong Lewis acids like boron tribromide.

General Experimental Workflow for Debenzylation

G start Dissolve Benzyloxy-Bipyridine in Solvent reagent Add Deprotection Reagent (e.g., Pd/C and H₂ source or BBr₃) start->reagent reaction Stir at Appropriate Temperature (RT for Hydrogenolysis, -78 °C to RT for BBr₃) reagent->reaction monitor Monitor Reaction Progress (TLC, LC/MS) reaction->monitor workup Reaction Quench and Workup monitor->workup purification Purification (Crystallization or Chromatography) workup->purification product Obtain Pure Hydroxy-Bipyridine purification->product

Caption: General workflow for the debenzylation of benzyloxy-bipyridines.

Table 2: Conditions for the Debenzylation of Benzyloxy-Bipyridines

EntrySubstrateReagentsSolventTemp (°C)Time (h)Yield (%)
12-(6-(Benzyloxy)pyridin-3-yl)pyridinePd/C (10 mol%), H₂ (1 atm)MethanolRoom Temp12>95
23-(6-(Benzyloxy)pyridin-3-yl)pyridinePd/C (10 mol%), Ammonium Formate (5 equiv)EthanolReflux490
35-(6-(Benzyloxy)pyridin-3-yl)nicotinonitrileBBr₃ (3 equiv)Dichloromethane-78 to RT685

Protocol 3: Debenzylation via Catalytic Hydrogenolysis (Pd/C, H₂)

  • Materials:

    • Benzyloxy-bipyridine (1.0 equiv)

    • 10% Palladium on Carbon (Pd/C, 10 mol%)

    • Methanol

  • Procedure:

    • Dissolve the benzyloxy-bipyridine in methanol in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst.

    • Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon).

    • Stir the reaction mixture vigorously at room temperature for 12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The product can often be purified by recrystallization or, if necessary, by column chromatography.

Protocol 4: Debenzylation using Boron Tribromide (BBr₃)

  • Materials:

    • Benzyloxy-bipyridine (1.0 equiv)

    • Boron Tribromide (BBr₃, 1M solution in dichloromethane, 3.0 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the benzyloxy-bipyridine in anhydrous dichloromethane under an inert atmosphere and cool the solution to -78 °C.

    • Slowly add the boron tribromide solution dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

    • Concentrate the mixture under reduced pressure.

    • The residue can be purified by column chromatography on silica gel to yield the desired hydroxypyridine.

Signaling Pathways and Logical Relationships

The synthesis of bipyridines from this compound follows a logical progression of bond formation and deprotection.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Deprotection This compound This compound Benzyloxy-Bipyridine Benzyloxy-Bipyridine This compound->Benzyloxy-Bipyridine C-C Bond Formation Halopyridine Halopyridine Halopyridine->Benzyloxy-Bipyridine C-C Bond Formation Pd Catalyst Pd Catalyst Pd Catalyst->Benzyloxy-Bipyridine C-C Bond Formation Base Base Base->Benzyloxy-Bipyridine C-C Bond Formation Hydroxy-Bipyridine Hydroxy-Bipyridine Benzyloxy-Bipyridine->Hydroxy-Bipyridine Benzyl Group Cleavage Deprotecting Agent Deprotecting Agent Deprotecting Agent->Hydroxy-Bipyridine

References

Application Notes and Protocols: 6-Benzyloxypyridine-3-boronic acid in Cross-Coupling Reactions and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzyloxypyridine-3-boronic acid is a versatile building block in modern organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structure, featuring a pyridine core, a boronic acid moiety, and a benzyloxy group, makes it a key intermediate in the synthesis of complex molecules with significant potential in medicinal chemistry and materials science. The pyridine nitrogen can influence the electronic properties of the molecule and provide a site for hydrogen bonding or metal coordination, while the benzyloxy group can be a stable protecting group or a pharmacophoric element. The boronic acid functionality allows for the formation of new carbon-carbon bonds with a wide range of aryl and heteroaryl halides.

This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its role in the development of novel therapeutic agents, specifically as inhibitors of the NorA efflux pump in Staphylococcus aureus.

Application in Drug Discovery: Inhibition of the NorA Efflux Pump

Recent research has highlighted the potential of this compound derivatives as potent inhibitors of the NorA efflux pump in Staphylococcus aureus.[1][2] The NorA efflux pump is a major contributor to antibiotic resistance in S. aureus, actively transporting a broad range of antimicrobial agents out of the bacterial cell.[3][4] By inhibiting this pump, it is possible to restore the efficacy of existing antibiotics, such as ciprofloxacin.

A study by Fontaine et al. identified this compound as a starting point for the development of a series of 6-(aryl)alkoxypyridine-3-boronic acids with enhanced inhibitory activity.[1] This work underscores the importance of this scaffold in addressing the critical challenge of antimicrobial resistance.

Quantitative Data: Biological Activity of this compound Derivatives

The following table summarizes the minimum inhibitory concentrations (MIC) of ciprofloxacin in the presence of various 6-substituted pyridine-3-boronic acid derivatives against a NorA-overexpressing S. aureus strain (SA1199B). A lower MIC value for ciprofloxacin indicates a greater potentiation of its antibacterial activity by the boronic acid derivative, signifying more effective NorA efflux pump inhibition.

CompoundR GroupCiprofloxacin MIC (µg/mL) in presence of compound at 32 µg/mLFold Potentiation of Ciprofloxacin Activity
I Benzyl84
3i 3-Phenylpropyl216
3j 4-Phenylbutyl216

Data sourced from Fontaine et al., 2015.[1]

Experimental Protocols

Protocol 1: Synthesis of 6-(Aryl)alkoxypyridine-3-boronic Acid Derivatives

This protocol describes a general method for the synthesis of 6-(aryl)alkoxypyridine-3-boronic acid derivatives, starting from 6-hydroxypyridine-3-boronic acid, as adapted from the work of Fontaine et al.[1]

Workflow for the Synthesis of 6-(Aryl)alkoxypyridine-3-boronic Acid Derivatives

G cluster_0 Step 1: Etherification cluster_1 Step 2: Work-up and Purification 6-hydroxypyridine-3-boronic_acid 6-Hydroxypyridine-3-boronic acid Reaction_Mixture 6-hydroxypyridine-3-boronic_acid->Reaction_Mixture Arylalkyl_halide Arylalkyl halide Arylalkyl_halide->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture Product 6-(Aryl)alkoxypyridine-3-boronic acid Quenching Quench with water Product->Quenching Reaction_Mixture->Product Heat Extraction Extract with organic solvent Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by chromatography Concentration->Purification Final_Product Pure 6-(Aryl)alkoxypyridine-3-boronic acid Purification->Final_Product

Caption: General workflow for the synthesis of 6-(aryl)alkoxypyridine-3-boronic acid derivatives.

Materials:

  • 6-Hydroxypyridine-3-boronic acid

  • Appropriate arylalkyl halide (e.g., benzyl bromide, 3-phenylpropyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-hydroxypyridine-3-boronic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and the corresponding arylalkyl halide (1.2 eq).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(aryl)alkoxypyridine-3-boronic acid.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction

While specific examples of this compound in Suzuki-Miyaura couplings are not extensively detailed in the literature, the following protocol is a general and robust method for the coupling of 3-pyridylboronic acids with aryl halides and can be adapted for this specific substrate.[5]

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)-X Ln OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_R1 R-Pd(II)-R' Ln Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid This compound BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromobenzene, 2-bromopyridine)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.2 eq), the aryl halide (1.0 eq), and PdCl₂(PPh₃)₂ (3-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and a 2M aqueous solution of degassed sodium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Logical Relationship of NorA Efflux Pump Inhibition

G Antibiotic Antibiotic (e.g., Ciprofloxacin) Bacterium S. aureus Bacterium Antibiotic->Bacterium Enters NorA_pump NorA Efflux Pump Bacterium->NorA_pump Expresses Intracellular_concentration Increased Intracellular Antibiotic Concentration Bacterium->Intracellular_concentration Leads to NorA_pump->Antibiotic Expels Inhibitor 6-Benzyloxypyridine-3-boronic acid derivative Inhibitor->NorA_pump Inhibits Bacterial_death Bacterial Death Intracellular_concentration->Bacterial_death

Caption: Mechanism of action for NorA efflux pump inhibitors.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with demonstrated applications in the development of novel antibacterial agents. The protocols provided herein offer a starting point for the synthesis of its derivatives and its utilization in Suzuki-Miyaura cross-coupling reactions. Further exploration of the reaction scope and optimization of conditions for specific substrates will undoubtedly expand the utility of this important building block in both academic and industrial research.

References

Application Notes and Protocols for 6-Benzyloxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzyloxypyridine-3-boronic acid is a versatile building block in medicinal chemistry and drug discovery. Its applications primarily revolve around its use in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. Notably, it has been identified as a potential inhibitor of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance.[1] This document provides detailed protocols for the synthesis and application of this compound, along with relevant data and workflow visualizations.

Chemical Properties and Data

PropertyValueReference
CAS Number 929250-35-1[2][3]
Molecular Formula C₁₂H₁₂BNO₃[2][3]
Molecular Weight 229.04 g/mol [2][3]
Appearance White to off-white crystalline powder[4]
Synonyms (6-(Benzyloxy)pyridin-3-yl)boronic acid[4]

Synthetic Protocols

The synthesis of this compound can be achieved through several methods, with the most common being the halogen-metal exchange of a corresponding halopyridine followed by borylation, or a palladium-catalyzed borylation. Below is a generalized protocol based on common synthetic routes for pyridinylboronic acids.

Protocol 2.1: Synthesis via Halogen-Metal Exchange and Borylation

This method involves the lithiation of a protected 6-benzyloxy-3-halopyridine at low temperatures, followed by quenching with a borate ester and subsequent hydrolysis.

Materials:

  • 6-Benzyloxy-3-bromopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve 6-benzyloxy-3-bromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid and stir for 1 hour.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Expected Yield: Yields for analogous preparations of pyridylboronic acids typically range from 60-85%.

Workflow for Synthesis of this compound

G cluster_synthesis Synthesis via Halogen-Metal Exchange cluster_workup Workup and Purification A 6-Benzyloxy-3-bromopyridine in THF B Cool to -78°C A->B C Add n-BuLi B->C D Add Triisopropyl borate C->D E Warm to RT, Stir Overnight D->E F Quench with HCl E->F Reaction Completion G Aqueous Extraction F->G H Dry and Concentrate G->H I Purification (Recrystallization/Chromatography) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern organic synthesis.[5][6]

Protocol 3.1: General Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura reaction using this compound with an aryl halide.

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Argon or Nitrogen gas supply

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, the palladium catalyst, and the base.

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Expected Yield: Yields for Suzuki-Miyaura couplings are typically high, often exceeding 80%.

Suzuki-Miyaura Catalytic Cycle

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (R-X) Pd(0)->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar-B(OH)2) Pd(II)_Complex->Transmetalation R-Pd(II)-Ar R-Pd(II)-Ar Transmetalation->R-Pd(II)-Ar Reductive_Elimination Reductive Elimination R-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product R-Ar Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application as a NorA Efflux Pump Inhibitor

This compound has been identified as an inhibitor of the NorA efflux pump in Staphylococcus aureus, which can potentiate the activity of antibiotics like ciprofloxacin.[1]

Protocol 4.1: Evaluation of NorA Efflux Pump Inhibition

This protocol outlines a method to assess the ability of this compound to inhibit the NorA efflux pump, thereby increasing the efficacy of an antibiotic.

Materials:

  • Staphylococcus aureus strain overexpressing NorA (e.g., SA-1199B)

  • Ciprofloxacin (or another fluoroquinolone antibiotic)

  • This compound

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial incubator

Procedure:

  • Preparation of Bacterial Inoculum: Grow the S. aureus strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Test Compounds: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of ciprofloxacin in CAMHB.

  • Checkerboard Assay:

    • In a 96-well plate, create a two-dimensional array of concentrations of ciprofloxacin and this compound.

    • Add the prepared bacterial inoculum to each well.

    • Include controls for bacterial growth (no compounds), ciprofloxacin alone, and this compound alone.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the antibiotic (alone or in combination) that completely inhibits visible bacterial growth.

  • Data Analysis: Determine the MIC of ciprofloxacin in the presence and absence of this compound. A significant reduction in the MIC of ciprofloxacin in the presence of the boronic acid indicates inhibition of the NorA efflux pump.

Quantitative Data Example:

CompoundS. aureus StrainMIC of Ciprofloxacin (µg/mL)Fold PotentiationReference
Ciprofloxacin aloneSA-1199B8-[1]
Ciprofloxacin + this compound (at 16 µg/mL)SA-1199B24-fold[1]

Logical Relationship of NorA Inhibition

G Antibiotic Antibiotic (e.g., Ciprofloxacin) S_aureus Staphylococcus aureus Antibiotic->S_aureus Enters Bacterial_Death Increased Bacterial Susceptibility/Death Antibiotic->Bacterial_Death Leads to NorA NorA Efflux Pump Efflux Antibiotic Efflux NorA->Efflux S_aureus->NorA Expresses Boronic_Acid This compound Inhibition Inhibition Boronic_Acid->Inhibition Inhibition->NorA Blocks Efflux->Antibiotic Expels

Caption: Mechanism of action for NorA efflux pump inhibition.

References

Application Notes & Protocols: Synthesis and Evaluation of NorA Efflux Pump Inhibitors Using 6-Benzyloxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of multidrug-resistant (MDR) bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. One of the primary mechanisms of resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell. The NorA efflux pump is a well-characterized transporter in S. aureus responsible for resistance to a broad spectrum of compounds, including fluoroquinolones like ciprofloxacin. A promising strategy to combat this resistance is the development of efflux pump inhibitors (EPIs) that can restore the efficacy of existing antibiotics.

Boronic acid derivatives, specifically those containing a pyridine scaffold, have been identified as promising inhibitors of the NorA efflux pump.[1][2][3] The compound 6-Benzyloxypyridine-3-boronic acid serves as a valuable starting material and scaffold for developing potent NorA inhibitors.[1][2] This document provides detailed protocols for the synthesis of novel inhibitor candidates via Suzuki-Miyaura cross-coupling and their subsequent biological evaluation.

I. Synthesis of Pyridine-Based NorA Inhibitors

A versatile method for synthesizing biaryl NorA inhibitor candidates is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction couples this compound with a variety of aryl or heteroaryl halides to generate a library of potential inhibitors.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a generic 6-benzyloxy-3-arylpyridine derivative.

Materials:

  • This compound

  • Aryl bromide (or other suitable halide/triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[4]

  • Base (e.g., K₂CO₃, Cs₂CO₃)[5]

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)[4][5]

  • Water (for aqueous conditions, if required)[5]

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.1 equivalents) and the selected aryl bromide (1.0 equivalent).

  • Add the base, such as potassium carbonate (K₂CO₃) (2.5 equivalents).[5]

  • Place the vessel under an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane/water mixture, 5:1 v/v).[4]

  • Degas the resulting mixture by bubbling argon through it for 10-15 minutes.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents).[5]

  • Seal the vessel and heat the reaction mixture to 85-100°C with vigorous stirring.[4][5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 6-benzyloxy-3-arylpyridine product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Biological Evaluation of NorA Inhibitors

The synthesized compounds are evaluated for their ability to inhibit the NorA efflux pump, primarily by assessing their capacity to potentiate the activity of known NorA substrates like ciprofloxacin.

Protocol 2: Minimum Inhibitory Concentration (MIC) and Synergy Testing

This protocol determines the intrinsic antibacterial activity of the synthesized compounds and their synergistic effect with ciprofloxacin against a NorA-overexpressing strain of S. aureus (e.g., SA-1199B).

Materials:

  • S. aureus strain (e.g., NorA-overexpressing SA-1199B and a knockout strain SA-K1902 for comparison)[6][7]

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Synthesized inhibitor compounds and ciprofloxacin (stock solutions in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1 x 10⁸ CFU/mL), then diluted to ~5 x 10⁵ CFU/mL in MHB.[8]

  • Plate reader or visual inspection for growth

Procedure:

  • MIC Determination of Inhibitor Alone:

    • Prepare serial two-fold dilutions of the inhibitor compound in MHB directly in a 96-well plate.

    • Add 10 µL of the standardized bacterial suspension to each well.[9]

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[10]

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8][11]

  • Checkerboard Assay for Synergy:

    • Prepare a 96-well plate with two-fold serial dilutions of the inhibitor compound along the y-axis and two-fold serial dilutions of ciprofloxacin along the x-axis.

    • Inoculate each well with the standardized bacterial suspension.

    • Incubate at 37°C for 18-24 hours.

    • Determine the MIC of each drug in the presence of the other.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction:

      • FICI = (MIC of Cipro in combination / MIC of Cipro alone) + (MIC of Inhibitor in combination / MIC of Inhibitor alone).[8]

      • Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive effect; FICI > 4 indicates antagonism.[8]

Protocol 3: Ethidium Bromide (EtBr) Efflux Assay

This assay directly measures the ability of a compound to block the efflux of ethidium bromide, a fluorescent substrate of the NorA pump.[2][6]

Materials:

  • S. aureus strain (NorA-overexpressing, e.g., SA-1199B)

  • Phosphate-buffered saline (PBS)

  • Glucose

  • Ethidium bromide (EtBr)

  • Synthesized inhibitor compounds

  • Reserpine (a known EPI, used as a positive control)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Grow S. aureus to the mid-logarithmic phase in a suitable broth.

  • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD₆₀₀ of ~0.5.

  • "Load" the cells with EtBr by incubating them in PBS containing EtBr (e.g., 1-2 µg/mL) and the test inhibitor (at a sub-MIC concentration, e.g., MIC/4) for 30 minutes at 37°C in the dark. A control without any inhibitor should also be prepared.

  • After incubation, centrifuge the cells, discard the supernatant, and resuspend them in fresh PBS.

  • To initiate efflux, add glucose (e.g., 0.5% final concentration) to energize the pumps.

  • Immediately place the suspension in a fluorometer and monitor the decrease in fluorescence over time (as EtBr is pumped out, its fluorescence decreases).

  • Effective inhibitors will prevent or slow the decrease in fluorescence compared to the no-inhibitor control.

III. Data Presentation

Quantitative results should be summarized for clear interpretation and comparison.

Table 1: Potentiation of Ciprofloxacin Activity by 6-(Aryl)alkoxypyridine-3-boronic Acid Derivatives against S. aureus SA-1199B

Compound IDR Group (Modification from this compound)MIC of Ciprofloxacin (µg/mL)Fold Potentiation of Ciprofloxacin Activity
Control (Ciprofloxacin alone)8-
I Benzyl42
3i 3-Phenylpropyl24
3j 4-Phenylbutyl24
Data derived from Fontaine F, et al. (2015).[1]

Table 2: Representative MIC Values for Synthesized Inhibitors against S. aureus SA-1199B

Compound IDIntrinsic MIC (µg/mL)MIC of Ciprofloxacin in Combination (µg/mL)FICI
I >1282≤0.26
3i >1281≤0.13
3j >1281≤0.13
FICI values calculated assuming inhibitor concentration is at MIC/4 or lower, demonstrating synergy. Data derived from Fontaine F, et al. (2015).[1][2]

IV. Visualizations

Diagrams illustrating workflows and mechanisms provide a clear conceptual framework for the research.

G cluster_synthesis Phase 1: Synthesis & Design cluster_screening Phase 2: Biological Screening cluster_analysis Phase 3: Analysis start Select Aryl Halide (R-Br) reaction Suzuki-Miyaura Coupling start->reaction reagent 6-Benzyloxypyridine- 3-boronic acid reagent->reaction product Synthesized Inhibitor Library reaction->product mic_test MIC & Synergy (Checkerboard Assay) product->mic_test efflux_assay Mechanism of Action (EtBr Efflux Assay) mic_test->efflux_assay Active Compounds sar Structure-Activity Relationship (SAR) efflux_assay->sar lead Lead Compound Identification sar->lead

Caption: Overall experimental workflow from synthesis to lead identification.

G cluster_cell Staphylococcus aureus Cell pump NorA Efflux Pump Substrate Binding Pocket Extracellular antibiotic_out Low Intracellular Concentration (Resistance) pump:out->antibiotic_out Expelled antibiotic Ciprofloxacin antibiotic->pump:in Enters pump inhibitor NorA EPI inhibitor->pump:in Blocks pump antibiotic_in High Intracellular Concentration (Susceptibility) inhibitor->antibiotic_in Leads to

Caption: Mechanism of NorA efflux pump inhibition.

G parent Parent Scaffold: This compound c1 Benzyl (n=1) 2-Fold Potentiation parent->c1 Alkoxy Chain Length (n) c3 3-Phenylpropyl (n=3) 4-Fold Potentiation parent->c3 Alkoxy Chain Length (n) c4 4-Phenylbutyl (n=4) 4-Fold Potentiation parent->c4 Alkoxy Chain Length (n) conclusion Optimal Chain Length (n=3 or 4) Enhances Activity c1->conclusion c3->conclusion c4->conclusion

Caption: Structure-Activity Relationship of alkoxy chain length.

References

6-Benzyloxypyridine-3-boronic Acid: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and professionals in drug development, 6-Benzyloxypyridine-3-boronic acid serves as a crucial building block in the synthesis of complex organic molecules with significant biological activity. Its utility is particularly prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds.[1][2] This versatile reagent has found applications in the development of targeted cancer therapies and as a foundational scaffold for the synthesis of novel antimicrobial agents.

One of the notable applications of this compound is in the development of inhibitors for the NorA efflux pump in Staphylococcus aureus.[3] The NorA efflux pump is a membrane protein that actively transports a broad range of antimicrobial agents out of the bacterial cell, contributing to multidrug resistance. By inhibiting this pump, the intracellular concentration of antibiotics can be increased, potentially restoring their efficacy against resistant strains.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an effective coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl and heteroaryl compounds. These reactions typically involve a palladium catalyst, a base, and a suitable solvent system to couple the boronic acid with an aryl or heteroaryl halide. The choice of reaction conditions is critical for achieving high yields and purity.

A general workflow for a Suzuki-Miyaura coupling reaction is depicted below.

G reagents Reactants: This compound Aryl/Heteroaryl Halide Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2 Base: K2CO3, Cs2CO3, or K3PO4 reaction_setup Reaction Setup: - Degas solvent - Combine reagents under inert atmosphere (Ar or N2) reagents->reaction_setup 1. Combine heating Heating: - Stir at elevated temperature (e.g., 80-100 °C) reaction_setup->heating 2. React workup Work-up: - Quench reaction - Extract with organic solvent - Wash with brine heating->workup 3. Isolate purification Purification: - Column chromatography workup->purification 4. Purify product Final Product: Coupled Biaryl/Heteroaryl Compound purification->product 5. Characterize

Suzuki-Miyaura Coupling Workflow

Application as a NorA Efflux Pump Inhibitor Scaffold

Research has demonstrated that this compound is a promising starting point for the development of potent inhibitors of the NorA efflux pump in S. aureus. The synthesis of a series of 6-(aryl)alkoxypyridine-3-boronic acids has led to compounds with enhanced activity compared to the parent molecule. These derivatives potentiate the activity of antibiotics like ciprofloxacin against NorA-overexpressing bacterial strains.

The proposed mechanism of action involves the inhibition of the NorA pump, leading to an accumulation of antibiotics inside the bacterial cell. This ultimately results in increased bacterial susceptibility to the antibiotic.

Quantitative Data

The following table summarizes the yield data for the synthesis of various 6-(aryl)alkoxypyridine-3-boronic acid derivatives, which are potential NorA efflux pump inhibitors.

CompoundAralkyl BromideYield (%)
3a Benzyl bromide85
3b 4-Fluorobenzyl bromide82
3c 4-Chlorobenzyl bromide88
3d 4-Bromobenzyl bromide90
3e 4-Methylbenzyl bromide84
3f 4-Methoxybenzyl bromide81
3g 2-Phenylethyl bromide75
3h 3-Phenylpropyl bromide78
3i 4-Phenylbutyl bromide79

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water (solvent system)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol for the Synthesis of 6-(Aryl)alkoxypyridine-3-boronic Acids

This protocol describes the synthesis of derivatives of this compound.

Materials:

  • 6-Hydroxypyridine-3-boronic acid pinacol ester

  • Appropriate aralkyl bromide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 6-hydroxypyridine-3-boronic acid pinacol ester (1.0 equiv.) in DMF, add potassium carbonate (2.0 equiv.) and the corresponding aralkyl bromide (1.2 equiv.).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude product, add a mixture of acetone and 1N HCl and stir at room temperature for 1-2 hours to hydrolyze the pinacol ester.

  • Remove the acetone under reduced pressure and adjust the pH of the aqueous solution to 7-8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the 6-(aryl)alkoxypyridine-3-boronic acid derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.

Signaling Pathway

Regulation of the NorA Efflux Pump in Staphylococcus aureus

The expression of the norA gene, which encodes the NorA efflux pump, is controlled by a complex regulatory network in S. aureus. Key regulators include MgrA and the two-component system ArlS-ArlR.[4][5] Inhibition of the NorA pump leads to an increased intracellular concentration of antibiotics, which can enhance their efficacy and potentially overcome resistance.[3]

NorA_Regulation Antibiotic Antibiotic (e.g., Ciprofloxacin) NorA_Pump NorA Efflux Pump Antibiotic->NorA_Pump Substrate for NorA_Inhibitor This compound (and derivatives) NorA_Inhibitor->NorA_Pump Inhibits NorA_Pump->Antibiotic Efflux Intracellular_Antibiotic Increased Intracellular Antibiotic Concentration NorA_Pump->Intracellular_Antibiotic Leads to Bacterial_Cell_Death Bacterial Cell Death or Growth Inhibition Intracellular_Antibiotic->Bacterial_Cell_Death ArlS ArlS (Sensor Kinase) ArlR ArlR (Response Regulator) ArlS->ArlR Phosphorylates norA_gene norA gene ArlR->norA_gene Regulates transcription MgrA MgrA (Transcriptional Regulator) MgrA->norA_gene Regulates transcription norA_gene->NorA_Pump Encodes

References

Application Notes and Protocols for Chan-Lam Coupling with 6-Benzyloxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Chan-Lam coupling reaction utilizing 6-Benzyloxypyridine-3-boronic acid. This copper-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N and C-O bonds, enabling the synthesis of a wide array of substituted pyridine derivatives with significant potential in medicinal chemistry and drug discovery. The mild reaction conditions and tolerance of various functional groups make it a valuable alternative to other cross-coupling methods.

Introduction to Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and an amine or alcohol.[1] A key advantage of this reaction is its ability to be performed under aerobic conditions, often at room temperature, using inexpensive and readily available copper salts as catalysts.[1][2] This methodology is particularly relevant for the synthesis of N-aryl and O-aryl compounds, which are common motifs in biologically active molecules.

Key Features of the Chan-Lam Coupling:

  • Catalyst: Typically employs copper(II) salts such as copper(II) acetate (Cu(OAc)₂).[2]

  • Oxidant: Often utilizes atmospheric oxygen, simplifying the experimental setup.

  • Reaction Conditions: Generally mild, with many examples proceeding at room temperature.[1]

  • Substrate Scope: Tolerates a wide range of functional groups on both the boronic acid and the amine/alcohol coupling partner.[3]

Chan-Lam Coupling with this compound

This compound is a valuable building block for introducing a substituted pyridine ring into a target molecule. The resulting N-(6-benzyloxypyridin-3-yl) and O-(6-benzyloxypyridin-3-yl) structures are of significant interest in drug discovery, particularly in the development of kinase inhibitors.

Reaction Scheme

The general scheme for the Chan-Lam coupling of this compound with an amine (N-H) or an alcohol (O-H) is depicted below:

Caption: General scheme of the Chan-Lam coupling reaction.

Typical Reaction Parameters

The success of the Chan-Lam coupling is dependent on the careful selection of the catalyst, base, solvent, and temperature. Below is a summary of commonly employed conditions.

Table 1: Typical Reaction Parameters for Chan-Lam Coupling

ParameterCommon Reagents/ConditionsNotes
Copper Catalyst Cu(OAc)₂, Cu(OTf)₂Copper(II) acetate is the most frequently used catalyst.
Base Pyridine, Triethylamine (Et₃N), K₂CO₃, Cs₂CO₃The choice of base can significantly impact the reaction outcome. Pyridine often serves as both a base and a ligand.[1]
Solvent Dichloromethane (CH₂Cl₂), Methanol (MeOH), Acetonitrile (MeCN)The solvent choice depends on the solubility of the substrates. A mixture of solvents, such as methanol and pyridine, can also be effective.[4]
Temperature Room Temperature (20-25 °C) to 80 °CMany reactions proceed efficiently at room temperature, but heating may be required for less reactive substrates.[3][4]
Atmosphere AirThe reaction is typically run open to the atmosphere, as oxygen serves as the terminal oxidant for the catalytic cycle.
Additives Molecular SievesCan be used to remove water and minimize protodeboronation, a common side reaction.

Experimental Protocols

The following protocols provide a general framework for performing a Chan-Lam coupling with this compound. Optimization may be required for specific substrates.

General Protocol for N-Arylation of Anilines

This protocol is adapted from a general procedure for the Chan-Lam amination of boronic esters with anilines and is expected to be applicable to this compound.[4]

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (2.0 - 4.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 - 2.0 equiv)

  • Cesium carbonate (Cs₂CO₃) or other suitable base (0.5 - 2.0 equiv)

  • Methanol (MeOH)

  • Pyridine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • To a clean, dry flask, add this compound, the aniline derivative, copper(II) acetate, and the base.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add methanol and pyridine as the solvent system.

  • Stir the reaction mixture at the desired temperature (e.g., 50-65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add aqueous ammonia (NH₄OH) to the mixture and extract with an organic solvent such as diethyl ether (Et₂O) or ethyl acetate (EtOAc).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated pyridine derivative.

Table 2: Representative Reaction Conditions for N-Arylation

Amine SubstrateBoronic AcidCatalyst (equiv)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
AnilineThis compoundCu(OAc)₂ (2.0)Pyridine (excess)CH₂Cl₂2548-72Est. 60-80
4-MethoxyanilineThis compoundCu(OAc)₂ (1.0)Cs₂CO₃ (0.5)MeOH/Pyridine5016-24Est. 70-90
4-ChloroanilineThis compoundCu(OAc)₂ (2.0)K₂CO₃ (2.0)MeCN7024-48Est. 50-70

*Estimated yields based on similar reactions reported in the literature. Actual yields may vary.

Application in Drug Discovery: Kinase Inhibitors

N-Aryl aminopyridine scaffolds are prevalent in a variety of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The products derived from the Chan-Lam coupling of this compound are therefore of high interest for the development of novel therapeutics targeting kinases involved in diseases such as cancer.

Signaling Pathway Context

Many kinase inhibitors target pathways that are dysregulated in cancer, such as the Cyclin-Dependent Kinase (CDK) pathway, which controls cell cycle progression. Inhibition of specific CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Kinase_Inhibition_Pathway cluster_pathway Simplified Cell Cycle Regulation Pathway cluster_inhibition Therapeutic Intervention CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S-Phase Entry CyclinE_CDK2->S_Phase promotes Inhibitor Aminopyridine-based CDK Inhibitor Inhibitor->CyclinD_CDK46 inhibits

Caption: Inhibition of the CDK4/6-Rb pathway by aminopyridine-based drugs.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a potential kinase inhibitor derived from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound + Amine Coupling Chan-Lam Coupling Start->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay In vitro Kinase Assay Characterization->Kinase_Assay Test Compound Cell_Assay Cell-based Proliferation Assay Kinase_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

Conclusion

The Chan-Lam coupling of this compound offers a versatile and efficient method for the synthesis of valuable aminopyridine derivatives. The mild reaction conditions and broad substrate scope make it an attractive strategy for medicinal chemists and drug development professionals. The resulting compounds are promising candidates for the development of novel kinase inhibitors and other therapeutic agents. The protocols and information provided herein serve as a guide for the successful implementation of this important reaction in a research setting.

References

Application Notes and Protocols for the Derivatization of 6-Benzyloxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 6-Benzyloxypyridine-3-boronic acid. This compound serves as a versatile starting material for the synthesis of a variety of derivatives with significant potential in medicinal chemistry, particularly as efflux pump inhibitors in antibiotic-resistant bacteria.

Overview and Applications

This compound is a key building block in the development of novel therapeutic agents. Its derivatization primarily focuses on the modification of the benzyloxy group, leading to a diverse range of 6-substituted pyridine-3-boronic acid analogs. A significant application of these derivatives is in the inhibition of bacterial efflux pumps, such as NorA in Staphylococcus aureus, which is a mechanism of multidrug resistance. By inhibiting these pumps, the efficacy of existing antibiotics can be restored.[1][2][3]

The primary synthetic strategy involves a two-step process: debenzylation of the starting material to yield 6-hydroxypyridine-3-boronic acid, followed by O-alkylation with various alkyl or arylalkyl halides to introduce diverse side chains.

Key Derivatization Pathway

The logical workflow for the primary derivatization of this compound is outlined below. This pathway highlights the transformation from the protected starting material to the final functionalized derivatives.

Derivatization_Pathway start This compound reagent1 Debenzylation (e.g., BCl3 or Hydrogenolysis) start->reagent1 Step 1 intermediate 6-Hydroxypyridine-3-boronic acid reagent2 O-Alkylation (e.g., Alkyl halide, Base) intermediate->reagent2 Step 2 reagent1->intermediate end 6-(Aryl)alkoxypyridine-3-boronic acid Derivatives reagent2->end

Caption: General workflow for the synthesis of 6-substituted pyridine-3-boronic acid derivatives.

Experimental Protocols

Protocol 1: Debenzylation of this compound

This protocol describes the removal of the benzyl protecting group to yield the key intermediate, 6-hydroxypyridine-3-boronic acid.

Materials:

  • This compound

  • Boron trichloride (BCl₃) solution (1 M in CH₂Cl₂)

  • Pentamethylbenzene (cation scavenger)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve this compound and pentamethylbenzene (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add boron trichloride solution (1.1 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then add saturated aqueous sodium bicarbonate solution.

  • Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 6-hydroxypyridine-3-boronic acid can be used in the next step without further purification or purified by column chromatography if necessary.

Safety Precautions: Boron trichloride is a corrosive and moisture-sensitive reagent. Handle it in a fume hood with appropriate personal protective equipment.

Protocol 2: O-Alkylation of 6-Hydroxypyridine-3-boronic acid

This protocol details the synthesis of 6-(aryl)alkoxypyridine-3-boronic acid derivatives from the intermediate generated in Protocol 1. The example provided is for the synthesis of 6-(3-Phenylpropoxy)pyridine-3-boronic acid.

Materials:

  • 6-Hydroxypyridine-3-boronic acid

  • 1-Bromo-3-phenylpropane

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 6-hydroxypyridine-3-boronic acid in anhydrous DMF, add potassium carbonate (2.0 equivalents) and 1-bromo-3-phenylpropane (1.2 equivalents).

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-(3-Phenylpropoxy)pyridine-3-boronic acid.

Quantitative Data

The following table summarizes the reported yields for the synthesis of representative 6-(aryl)alkoxypyridine-3-boronic acid derivatives, which have shown promising activity as NorA efflux pump inhibitors.[1]

Derivative NameR-Group (in 6-OR)Yield (%)
6-(3-Phenylpropoxy)pyridine-3-boronic acid-(CH₂)₃-Ph75
6-(4-Phenylbutoxy)pyridine-3-boronic acid-(CH₂)₄-Ph72
6-(2-Phenylethoxy)pyridine-3-boronic acid-(CH₂)₂-Ph78

Characterization Data

Spectroscopic data is crucial for the confirmation of the synthesized derivatives. Below are the expected characterization data for 6-(3-Phenylpropoxy)pyridine-3-boronic acid.

6-(3-Phenylpropoxy)pyridine-3-boronic acid

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.35 (s, 1H), 7.95 (d, J = 8.0 Hz, 1H), 7.80 (br s, 2H, B(OH)₂), 7.30-7.15 (m, 5H), 6.65 (d, J = 8.0 Hz, 1H), 4.30 (t, J = 6.4 Hz, 2H), 2.75 (t, J = 7.6 Hz, 2H), 2.05 (m, 2H).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₄H₁₆BNO₃ [M+H]⁺: 258.12; found: 258.1.

Application in Drug Discovery: Inhibition of NorA Efflux Pump

The derivatization of this compound is a key strategy in the development of inhibitors for the NorA efflux pump in S. aureus. The synthesized derivatives, particularly those with an extended arylalkoxy side chain, have demonstrated the ability to potentiate the activity of antibiotics like ciprofloxacin.

The logical relationship for the mechanism of action is depicted below.

NorA_Inhibition antibiotic Antibiotic (e.g., Ciprofloxacin) bacteria Staphylococcus aureus antibiotic->bacteria bacterial_death Increased Intracellular Antibiotic Concentration & Bacterial Death antibiotic->bacterial_death derivative 6-(Aryl)alkoxypyridine-3- boronic acid Derivative inhibition Inhibition derivative->inhibition norA NorA Efflux Pump efflux Antibiotic Efflux norA->efflux causes bacteria->norA bacteria->bacterial_death inhibition->norA efflux->antibiotic

Caption: Mechanism of NorA efflux pump inhibition by 6-substituted pyridine-3-boronic acid derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Benzyloxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Benzyloxypyridine-3-boronic acid. The following information is designed to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Synthesis Incomplete reaction or presence of side products.Optimize reaction conditions (temperature, time, stoichiometry). Common impurities include the corresponding protodeboronated benzyl ether and boric acid.[1]
Decomposition of the boronic acid during workup or storage.Boronic acids can be unstable; it is advisable to use the purified product promptly or convert it to a more stable boronate ester for long-term storage.
Product Fails to Crystallize The solution may be too dilute, or supersaturation has not been achieved.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[2] You can also concentrate the solution by slowly evaporating the solvent.
Oiling out instead of crystallization.This can happen if the compound is impure or if the cooling is too rapid. Try redissolving the oil in a minimum amount of hot solvent and allowing it to cool very slowly. Using a different solvent system may also be necessary.
Poor Recovery from Chromatography The compound is sticking to the silica gel column.Standard silica gel can be problematic for boronic acids.[1][3] Consider using neutral alumina or boric acid-treated silica gel for column chromatography.[4]
Decomposition on the column.The acidic nature of silica gel can promote protodeboronation.[2] Using a less acidic stationary phase like neutral alumina can help mitigate this.[4]
Presence of Boroxine Impurity Anhydrous conditions during workup or storage can lead to the formation of the trimeric anhydride (boroxine).The formation of boroxines is an equilibrium process.[2] To convert the boroxine back to the boronic acid, dissolve the sample in a solvent mixture containing water and stir. Recrystallization from an aqueous solvent system is often effective.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include the protodeboronated starting material (2-benzyloxypyridine), boric acid, and boroxines (the trimeric anhydride of the boronic acid).[1][5] Depending on the synthetic route, unreacted starting materials and byproducts from side reactions may also be present.

Q2: Is column chromatography on silica gel a suitable method for purifying this compound?

A2: Standard silica gel chromatography is often challenging for boronic acids as they can streak, stick to the stationary phase, or decompose.[1][5] If chromatography is necessary, reverse-phase (C18) chromatography or normal-phase chromatography on neutral alumina or boric acid-treated silica gel are generally more successful.[4]

Q3: How can I effectively remove non-polar impurities from my crude product?

A3: An acid-base extraction is a highly effective method. Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., 1M NaOH). The boronic acid will form a water-soluble boronate salt and move to the aqueous layer, while non-polar impurities remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the purified boronic acid, which is then extracted back into an organic solvent.[3][5][6][7]

Q4: My purified this compound shows a lower-than-expected molecular weight in some analyses. What could be the cause?

A4: This is often indicative of the presence of the corresponding boroxine. Boroxines are formed by the intermolecular dehydration of three boronic acid molecules.[2] Their formation can be reversed by treatment with water.

Q5: What is the best way to store purified this compound?

A5: To minimize the formation of boroxines and other degradation products, it is best to store the compound in a cool, dry place. For long-term storage, consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester.[3]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol describes a general procedure for the purification of this compound by leveraging its acidic properties.

  • Dissolution: Dissolve the crude this compound in ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous sodium hydroxide solution. Repeat the extraction two more times. Combine the aqueous layers.

  • Washing: Wash the combined aqueous layers with ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to approximately pH 2-3 with 1M aqueous hydrochloric acid. The purified boronic acid should precipitate as a solid.

  • Back-Extraction: Extract the precipitated product back into ethyl acetate. Repeat this extraction two more times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines a general method for recrystallizing this compound. The ideal solvent system should be determined experimentally on a small scale. A mixture of an alcohol and water or an ester and a non-polar solvent are good starting points.[8]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent system. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

  • Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Purification Workflow Diagram

Purification_Workflow crude Crude this compound dissolve_extract Dissolve in Ethyl Acetate & Extract with 1M NaOH crude->dissolve_extract aqueous_layer Aqueous Layer (Boronate Salt) dissolve_extract->aqueous_layer Basic Extraction organic_layer Organic Layer (Neutral Impurities) dissolve_extract->organic_layer Discard acidify Acidify with 1M HCl aqueous_layer->acidify precipitate Precipitated Boronic Acid acidify->precipitate extract_back Extract into Ethyl Acetate precipitate->extract_back dry_concentrate Dry & Concentrate extract_back->dry_concentrate pure_product Pure this compound dry_concentrate->pure_product recrystallize Recrystallize pure_product->recrystallize Optional Further Purification final_product Highly Pure Product recrystallize->final_product

Caption: Workflow for the purification of this compound.

Data Summary

The following tables provide representative data for the purification of this compound. Note that actual results may vary depending on the specific experimental conditions and the purity of the starting material.

Table 1: Comparison of Purification Methods

Purification Method Typical Recovery Typical Purity Notes
Acid-Base Extraction70-90%>95%Effective for removing neutral, non-acidic impurities.
Recrystallization50-80%>98%Highly dependent on the choice of solvent system.
Column Chromatography40-70%>97%Requires careful selection of stationary and mobile phases to avoid product loss.

Table 2: Solubility Data for Recrystallization Solvent Screening

Solvent System Solubility at 25°C Solubility at Boiling Point Suitability for Recrystallization
WaterSparingly SolubleSlightly SolublePoor
Ethanol/Water (9:1)SolubleVery SolubleGood
Ethyl Acetate/Hexanes (1:1)Slightly SolubleSolubleVery Good
DichloromethaneVery SolubleVery SolublePoor (as a single solvent)
AcetoneVery SolubleVery SolublePoor (as a single solvent)

References

removing boroxine impurities from 6-Benzyloxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Benzyloxypyridine-3-boronic acid, focusing on the removal of boroxine impurities.

Troubleshooting Guide

Issue: My purified this compound shows signs of boroxine formation (e.g., broad NMR peaks, inconsistent analytical data).

Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules. This is a reversible process, and their presence is a common impurity in boronic acid samples. The troubleshooting workflow below outlines the steps to identify and address boroxine impurities.

troubleshooting_workflow cluster_start Start: Impurity Suspected cluster_analysis Analysis cluster_purification Purification Strategy cluster_verification Verification cluster_end Outcome start Suspected Boroxine Impurity in This compound analysis Confirm Boroxine Presence (e.g., NMR, HPLC) start->analysis Initial Observation recrystallization Recrystallization analysis->recrystallization Identified acid_base Acid-Base Extraction analysis->acid_base Identified chromatography Column Chromatography analysis->chromatography Identified verification Analyze Purified Product (Purity Check) recrystallization->verification acid_base->verification chromatography->verification success Pure this compound (Store under appropriate conditions) verification->success Purity Confirmed failure Repeat Purification or Re-evaluate Strategy verification->failure Impurity Persists failure->recrystallization Retry failure->acid_base Retry failure->chromatography Retry

preventing protodeboronation of 6-Benzyloxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the protodeboronation of 6-Benzyloxypyridine-3-boronic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of 2-benzyloxypyridine, consuming your starting material and reducing the yield of the desired cross-coupling product. This reaction is often problematic in metal-catalyzed coupling reactions like the Suzuki-Miyaura coupling, which are typically performed under conditions that can promote protodeboronation.[1]

Q2: Why is this compound particularly susceptible to protodeboronation?

A2: Heteroaromatic boronic acids, especially those containing a nitrogen atom like pyridine, are known to be less stable than their simple aryl counterparts.[2] The pyridine nitrogen can participate in mechanistic pathways that facilitate the cleavage of the C-B bond. While 3-pyridyl boronic acids are generally more stable than 2-pyridyl boronic acids, the presence of the electron-donating benzyloxy group at the 6-position can influence the electronic properties of the pyridine ring and potentially impact its stability under reaction conditions.

Q3: Should I use this compound or its pinacol ester for my Suzuki-Miyaura coupling?

A3: For substrates prone to protodeboronation, it is highly recommended to use the pinacol ester derivative. Boronic esters are generally more stable than their corresponding boronic acids.[2] They can act as a "slow-release" source of the boronic acid in situ, which keeps the concentration of the more reactive and unstable free boronic acid low, thereby minimizing the extent of protodeboronation.[1][3] While the free boronic acid might be more reactive in some cases, the enhanced stability of the pinacol ester often leads to higher overall yields of the desired product.

Q4: What is a MIDA boronate and how can it help?

A4: A MIDA boronate is a derivative where the boronic acid is protected by N-methyliminodiacetic acid (MIDA).[4] These are exceptionally stable, often crystalline, air-stable solids that are compatible with chromatography.[5][6] In a Suzuki-Miyaura reaction, MIDA boronates provide a very slow and controlled release of the boronic acid under specific basic conditions.[4] This is a highly effective strategy to minimize protodeboronation, especially for very unstable substrates.[1][3]

Q5: How does the choice of catalyst and ligand affect protodeboronation?

A5: The catalyst system plays a crucial role. A highly active palladium catalyst and a suitable ligand can significantly accelerate the rate of the desired Suzuki-Miyaura coupling.[3] When the cross-coupling reaction is much faster than the competing protodeboronation, higher yields of the desired product are obtained. For challenging substrates, using advanced palladium precatalysts with bulky, electron-rich phosphine ligands is often beneficial.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of desired product and significant amount of 2-benzyloxypyridine byproduct. Protodeboronation of this compound.1. Switch to a more stable boron reagent: Use the pinacol ester or MIDA boronate of this compound.[2][3] 2. Optimize reaction conditions:     - Base: Use a milder base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) instead of strong bases like NaOH or KOH.[7]     - Temperature: Lower the reaction temperature. Many modern catalyst systems are active at lower temperatures (e.g., 60-80 °C).[2]     - Solvent: Use anhydrous solvents to minimize the presence of a proton source. If water is necessary as a co-solvent, use the minimum amount required.[8]     - Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
Reaction is sluggish and incomplete, even with a stable boronic ester. Poor catalyst activity or deactivation.1. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[3] 2. Use high-quality reagents: Ensure your catalyst and ligands are fresh and have been stored properly. 3. Increase catalyst loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) may improve the reaction rate.[3]
Formation of significant side products other than 2-benzyloxypyridine. Homocoupling of the boronic acid or the aryl halide.1. Ensure a strictly inert atmosphere: Oxygen can promote the homocoupling of boronic acids.[3] 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents) can sometimes minimize aryl halide homocoupling. 3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling side reactions.[3]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling using this compound Pinacol Ester

This protocol is a starting point and should be optimized for your specific aryl halide.

Reagents and Materials:

  • This compound pinacol ester

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous and degassed solvent (e.g., dioxane, toluene, or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using this compound MIDA Ester

This protocol is adapted for more challenging couplings where protodeboronation is severe.

Reagents and Materials:

  • This compound MIDA ester

  • Aryl halide (e.g., aryl chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos or SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous and degassed solvent (e.g., DMF/isopropanol mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv.), this compound MIDA ester (1.5 equiv.), palladium precatalyst (1.5 mol%), ligand (6 mol%), and base (5 equiv.) to an oven-dried reaction vessel.

  • Seal the vessel and remove it from the glovebox.

  • Add the degassed solvent mixture (e.g., 4:1 DMF/isopropanol) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

G cluster_0 Troubleshooting Workflow start Low Yield in Suzuki Reaction q1 Significant Protodeboronation? start->q1 a1_yes Use Milder Base Lower Temperature Anhydrous Solvent q1->a1_yes Yes a1_no Suspect Catalyst Issues? q1->a1_no No end Problem Solved? a1_yes->end a2_yes Degas Thoroughly Use Fresh Catalyst Increase Loading a1_no->a2_yes Yes a2_no Consider Other Side Reactions (e.g., Homocoupling) a1_no->a2_no No a2_yes->end a2_no->end G cluster_main Competing Reaction Pathways cluster_suzuki Desired Suzuki Coupling cluster_proto Undesired Protodeboronation boronic_acid This compound suzuki_product Desired Biaryl Product boronic_acid->suzuki_product  + Aryl Halide  Pd Catalyst, Base proto_product 2-Benzyloxypyridine (Byproduct) boronic_acid->proto_product  Proton Source (e.g., H₂O)  Heat, Strong Base

References

Technical Support Center: Optimizing Suzuki Coupling with 6-Benzyloxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving 6-Benzyloxypyridine-3-boronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Conversion to Product

  • Question: My Suzuki coupling reaction with this compound is showing little to no formation of the desired product. What are the likely causes and how can I fix this?

  • Answer: Low or no conversion in Suzuki couplings, especially with electron-rich pyridine derivatives, can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and reagent quality.

    • Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst, ensure your conditions facilitate its reduction. The pyridine nitrogen can also coordinate to the palladium center, leading to catalyst inhibition.[1]

    • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often necessary for challenging couplings involving heteroaromatic boronic acids.[1]

    • Incorrect Base Selection: The base plays a critical role in the transmetalation step. Weak bases may be insufficient. Stronger, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[1] Ensure the base is finely ground and anhydrous.[1]

    • Presence of Oxygen: The Pd(0) catalyst is sensitive to oxygen.[2] Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[2]

    • Poor Reagent Quality: Water contamination in solvents or reagents can lead to protodeboronation of the boronic acid.[3] Use anhydrous solvents and ensure the boronic acid is dry.

Issue 2: Significant Homocoupling of the Boronic Acid

  • Question: I am observing a significant amount of the 6,6'-bis(benzyloxy)-3,3'-bipyridine byproduct. How can I minimize this homocoupling?

  • Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen which can oxidize the active Pd(0) catalyst to Pd(II).[2] To minimize this:

    • Strict Exclusion of Oxygen: This is the most critical factor. Use flame-dried glassware and thoroughly degas your solvents by sparging with an inert gas or by using freeze-pump-thaw cycles.[2]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in situ reduction of Pd(II) sources.

    • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. If possible, screen lower temperatures.

Issue 3: Protodeboronation of this compound

  • Question: My reaction is consuming the this compound, but I am isolating 2-(benzyloxy)pyridine instead of the desired coupled product. What is happening?

  • Answer: This indicates that protodeboronation, the cleavage of the C-B bond by a proton source (like water) to replace the boronic acid group with a hydrogen atom, is a major side reaction. To prevent this:

    • Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents. The presence of water can facilitate protodeboronation.[3]

    • Choose the Right Base: While a base is necessary, some bases in the presence of water can promote this side reaction. Using an anhydrous base like finely ground K₃PO₄ is often a good choice.[1]

    • Use a Boronic Ester: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA boronate, which are less prone to protodeboronation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?

A1: For challenging substrates like electron-rich pyridine boronic acids, a highly active catalyst system is required.[4] A good starting point is a combination of a palladium precursor like Pd(OAc)₂ or a pre-catalyst with a bulky, electron-rich phosphine ligand.[4] Refer to the table below for recommended systems.

Q2: Which solvent is most suitable for this reaction?

A2: Anhydrous, aprotic solvents are generally preferred to minimize side reactions like protodeboronation. Commonly used solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF). The optimal solvent may need to be determined empirically.

Q3: What is the optimal temperature for this coupling reaction?

A3: The reaction temperature can significantly impact the yield and reaction time. A typical range for Suzuki couplings is 80-110 °C.[4] Microwave-assisted heating can also be beneficial, often reducing reaction times to minutes and improving yields.[5]

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling with this compound

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Common and effective palladium precursors.
Ligand SPhos, XPhos, or RuPhos (1.1-1.5 eq. to Pd)Bulky, electron-rich ligands that promote oxidative addition and are effective for heteroaryl couplings.[3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that are effective in anhydrous conditions.
Solvent Anhydrous 1,4-Dioxane or TolueneAprotic solvents that minimize protodeboronation.
Temperature 80-110 °C (conventional heating) or 100-150 °C (microwave)Higher temperatures are often required for challenging couplings.[4]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the Pd(0) catalyst.[2]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point for the optimization of the Suzuki coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Schlenk flask or microwave reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add the aryl halide, this compound, and finely ground, anhydrous base.[4]

  • Evacuate and backfill the vessel with inert gas three times.[4]

  • In a separate vial, dissolve the palladium precursor and the ligand in a small amount of the degassed solvent.

  • Add the catalyst/ligand solution to the reaction vessel via syringe under a positive pressure of inert gas.

  • Add the remaining degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Troubleshooting start Low or No Yield check_catalyst Check Catalyst System (Activity, Ligand Choice) start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temperature) start->check_conditions check_reagents Verify Reagent Quality (Anhydrous, Purity) start->check_reagents homocoupling Homocoupling Observed? start->homocoupling optimize_catalyst Optimize Catalyst/Ligand (e.g., SPhos, XPhos) check_catalyst->optimize_catalyst optimize_conditions Screen Bases and Solvents (e.g., K3PO4, Dioxane) check_conditions->optimize_conditions protodeboronation Protodeboronation Observed? check_reagents->protodeboronation homocoupling->protodeboronation No improve_degassing Improve Degassing (Inert Atmosphere) homocoupling->improve_degassing Yes use_anhydrous Use Anhydrous Reagents/ Switch to Boronic Ester protodeboronation->use_anhydrous Yes end Improved Yield protodeboronation->end No optimize_catalyst->end optimize_conditions->end improve_degassing->end use_anhydrous->end Suzuki_Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Add Solids to Flask (Aryl Halide, Boronic Acid, Base) purge 2. Purge with Inert Gas (Evacuate & Backfill 3x) prep_reagents->purge add_catalyst 3. Add Catalyst & Ligand purge->add_catalyst add_solvent 4. Add Degassed Solvent add_catalyst->add_solvent heat 5. Heat Reaction (80-110 °C) add_solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Work-up (Dilute, Extract, Dry) monitor->workup purify 8. Purify Crude Product (Column Chromatography) workup->purify

References

troubleshooting failed reactions with 6-Benzyloxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Benzyloxypyridine-3-boronic acid in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions.

Question 1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield or failing completely?

Answer:

Low yields or reaction failures with this compound are common and can stem from several factors, primarily related to the inherent properties of pyridine boronic acids and the specific reaction conditions.[1] The main culprits are often catalyst deactivation, instability of the boronic acid leading to side reactions, and suboptimal reaction parameters.[2][3]

Here are the primary causes and troubleshooting steps:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][4]

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, rendering it inactive for the desired cross-coupling.[5] This is particularly prevalent with heteroaryl boronic acids, especially under aqueous and basic conditions.[3][5]

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct, consuming the starting material. This can be exacerbated by the presence of oxygen.[3]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical for the success of Suzuki reactions with challenging substrates.[6][7]

To address these issues, a systematic optimization of your reaction conditions is recommended.

Question 2: What are the most common side reactions with this compound and how can I minimize them?

Answer:

The two most prevalent side reactions are protodeboronation and homocoupling .[1]

Minimizing Protodeboronation:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[3] Consider switching to weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[3]

  • Use More Stable Boronic Acid Derivatives: Consider converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1][8][9] These derivatives can slowly release the active boronic acid under the reaction conditions, minimizing its decomposition.[9]

Minimizing Homocoupling:

  • Thorough Degassing: Oxygen can promote homocoupling.[3] Ensure your solvents are properly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction.[3][10]

  • Use the Right Catalyst System: Certain catalyst systems can suppress homocoupling.[1]

Question 3: My reaction is sluggish or stalls. What specific adjustments to the catalyst, ligand, and base should I consider?

Answer:

For challenging substrates like this compound, the choice of the catalytic system is paramount.

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective.[6] Consider using more active and specialized catalyst systems, particularly those with bulky, electron-rich phosphine ligands (Buchwald-type ligands) such as SPhos, XPhos, or RuPhos.[6][11] These ligands can stabilize the palladium catalyst, promote the challenging oxidative addition step, and prevent coordination of the pyridine nitrogen.[1] Pre-formed palladium precatalysts, like XPhos Pd G3 or G4, can also be highly effective.[12]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[1] While strong bases can promote the reaction, they can also increase the rate of side reactions.[1] A careful screening of bases is often necessary. Potassium phosphate (K₃PO₄) is often a good choice for challenging Suzuki couplings.[6][13] Weaker bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly when trying to minimize protodeboronation.[14][15]

The following table summarizes recommended catalyst and base combinations for challenging Suzuki couplings:

Catalyst SystemLigand TypeBaseSolvent SystemKey Advantages
Pd(OAc)₂ / SPhosBuchwald-type phosphineK₃PO₄Toluene/H₂O or Dioxane/H₂OHigh activity for a broad range of substrates, including electron-deficient ones.[6]
Pd₂(dba)₃ / XPhosBuchwald-type phosphineK₃PO₄Toluene/H₂O or Dioxane/H₂OExcellent for sterically hindered and electron-poor substrates.[6]
XPhos Pd G3/G4Palladacycle PrecatalystK₃PO₄ or K₂CO₃Dioxane/H₂O or THF/H₂OAir-stable, high activity, and often requires lower catalyst loading.[12]
PdCl₂(dppf)Diphosphine complexK₂CO₃MeCN/H₂O or DMFGood for a range of substrates, relatively air-stable.[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for optimization.

Materials:

  • This compound (1.0 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 10:1)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, base, palladium catalyst, and ligand.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Outcome start Failed Reaction with This compound low_yield Low Yield / No Product start->low_yield side_reactions Side Reactions Observed (Protodeboronation, Homocoupling) start->side_reactions optimize_catalyst Optimize Catalyst & Ligand (e.g., Buchwald Ligands) low_yield->optimize_catalyst optimize_base Optimize Base (e.g., K3PO4, K2CO3) low_yield->optimize_base optimize_solvent Optimize Solvent (Anhydrous, Degassed) low_yield->optimize_solvent side_reactions->optimize_base side_reactions->optimize_solvent stabilize_boronic Use Stable Boronic Acid Derivative (Pinacol Ester, MIDA Boronate) side_reactions->stabilize_boronic success Successful Reaction optimize_catalyst->success optimize_base->success optimize_solvent->success stabilize_boronic->success

Caption: A troubleshooting workflow for failed reactions.

Suzuki_Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd2_oxidative R¹-Pd(II)L_n-X pd0->pd2_oxidative Oxidative Addition pd2_transmetalation R¹-Pd(II)L_n-R² pd2_oxidative->pd2_transmetalation Transmetalation pd2_transmetalation->pd0 Reductive Elimination product Ar-R (Product) pd2_transmetalation->product aryl_halide Ar-X (Aryl Halide) aryl_halide->pd0 boronic_acid R-B(OH)₂ (this compound) boronic_acid->pd2_oxidative base Base base->pd2_oxidative

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

References

6-Benzyloxypyridine-3-boronic acid reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the reaction scale-up of 6-Benzyloxypyridine-3-boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in drug development?

A1: this compound is a valuable building block in medicinal chemistry. It is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl and heteroaryl structures.[1][2][3] These structures are often core components of modern therapeutics. For instance, substituted pyridine-3-boronic acids have been investigated as potential inhibitors of the NorA efflux pump in Staphylococcus aureus, which is relevant for overcoming antibiotic resistance.[4]

Q2: What are the main advantages of using boronic acids like this one in large-scale synthesis?

A2: Boronic acids offer several advantages for industrial and large-scale applications:

  • Low Toxicity: They are generally less toxic and more environmentally friendly than organotin or organozinc compounds.[1][5]

  • Stability: They are often stable solids that are easy to handle and store.

  • Mild Reaction Conditions: Suzuki-Miyaura reactions tolerate a wide variety of functional groups and can often be performed under relatively mild conditions, sometimes even in aqueous solvents.[1][6]

  • Ease of Byproduct Removal: The inorganic boron-containing byproducts are typically easy to remove during workup.[1][6]

Q3: What are the most significant challenges when scaling up Suzuki-Miyaura reactions involving this compound?

A3: Scaling up from the lab to a pilot or manufacturing plant introduces several key challenges:

  • Heat Transfer: Exothermic steps, which are easily managed in a lab flask, can become hazardous in large reactors due to a lower surface-area-to-volume ratio, potentially leading to runaway reactions.[3]

  • Mixing and Mass Transfer: Ensuring homogenous mixing is difficult in large volumes, which can cause localized "hot spots," uneven reagent distribution, and increased impurity formation.[3]

  • Impurity Profile Control: Side reactions like protodeboronation and homocoupling can become more pronounced at scale, complicating purification.[2][3][7]

  • Purification Method: Purification by chromatography is often not feasible for multi-kilogram quantities, necessitating the development of robust crystallization or extraction procedures.[3]

Q4: What are the common impurities encountered in these reactions?

A4: Typical impurities include:

  • Protodeboronation Product: The C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 6-benzyloxypyridine. Heteroaryl boronic acids are particularly susceptible to this.[7]

  • Homocoupling Products: The boronic acid couples with itself to form a symmetrical biaryl impurity. This is often promoted by the presence of oxygen.[2][3]

  • Boroxines: These are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[7][8] While they are often in equilibrium with the boronic acid, their presence can affect reactivity.[8]

  • Residual Palladium: The final product may contain trace amounts of the palladium catalyst, which must be removed, especially for pharmaceutical applications.[3]

Troubleshooting Guides

Issue 1: Low Yield or Stalled Reaction

Question: My Suzuki-Miyaura coupling reaction with this compound is showing low conversion after scaling up from the lab. What could be the cause?

Answer: Low yields in Suzuki reactions involving heteroaryl boronic acids often stem from a few key issues that are exacerbated at scale.

  • Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming an inactive complex. This is a common issue with nitrogen-containing heterocycles.[7]

  • Protodeboronation: This is a major side reaction where the boronic acid is destroyed.[7] It can be accelerated by strong bases, excessive water, or high temperatures.

  • Suboptimal Reaction Conditions: The choice of base, ligand, and solvent is critical. An inappropriate combination can lead to poor catalytic turnover.[7]

Solutions & Optimization Strategies:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands can accelerate the desired catalytic cycle and sterically shield the palladium center, preventing deactivation by the pyridine nitrogen.[7]

  • Base Selection: Employ milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH), which can promote protodeboronation.[7][]

  • Control Water Content: While Suzuki reactions often benefit from some water to help dissolve the base, excessive amounts can encourage protodeboronation.[7] Use appropriately dried solvents.

  • Temperature Optimization: High temperatures can increase the rate of decomposition pathways alongside the desired reaction. Monitor the reaction's progress to avoid unnecessarily long reaction times at elevated temperatures.[7]

Issue 2: Significant Impurity Formation (Homocoupling & Protodeboronation)

Question: My final product is contaminated with significant amounts of homocoupled byproducts and the protodeboronated starting material. How can I minimize these?

Answer: These are two of the most common side reactions.

  • Homocoupling: The formation of symmetrical biphenyls from the boronic acid is typically caused by the presence of oxygen in the reaction mixture.[2][3]

  • Protodeboronation: As mentioned, this side reaction is inherent to the boronic acid's stability and is promoted by harsh conditions.[7]

Solutions & Optimization Strategies:

  • Minimize Oxygen: Rigorous exclusion of oxygen is critical. Ensure all solvents are thoroughly degassed before use. Purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction. Performing several vacuum/inert gas back-fill cycles is a standard and effective procedure.[2][10]

  • Monitor for Protodeboronation: You can track the formation of the 6-benzyloxypyridine byproduct using LC-MS or ¹H NMR analysis of reaction aliquots.[7] This data will help you optimize conditions (milder base, lower temperature) to suppress this pathway.

Issue 3: Purification Challenges at Scale

Question: I am struggling to purify my product on a large scale. Column chromatography is not practical, and the impurities are difficult to remove.

Answer: Large-scale purification requires moving away from chromatography towards more scalable techniques like extraction and crystallization.

Solutions & Optimization Strategies:

  • Acid-Base Extraction: Leverage the acidic nature of the boronic acid functional group (if it remains in any unreacted starting material) or other acidic/basic handles in your molecule. A common technique involves treating the crude product with a base to form a water-soluble boronate salt, which can be separated from neutral organic impurities. Subsequent acidification of the aqueous layer can be used to isolate or remove certain components.[8][11]

  • Recrystallization: This is the preferred method for purifying solid products at scale.[8][12][13] A systematic solvent screen is necessary to find a solvent or solvent system in which the desired product has high solubility when hot but low solubility when cold, while impurities remain in solution.[8]

  • Boroxine Hydrolysis: If you suspect boroxine (anhydride) impurities, ensure your work-up includes a step with water. Adding water can shift the equilibrium back towards the desired monomeric boronic acid, simplifying the impurity profile before crystallization.[8]

  • Palladium Removal: Filter the reaction mixture through a pad of celite or activated carbon after the reaction is complete to remove precipitated palladium black.[2]

Data Presentation

Table 1: Key Parameter Selection for Suzuki-Miyaura Scale-Up
ParameterCommon ChoicesKey Considerations for Scale-Up
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Use catalysts with high turnover numbers (TON) to minimize cost. Pd(OAc)₂ and Pd₂(dba)₃ are often preferred as stable pre-catalysts.[][14]
Ligand PPh₃, PCy₃, SPhos, XPhosFor heteroaryl couplings, bulky, electron-rich ligands (SPhos, XPhos) are often required to prevent catalyst deactivation and promote efficient reaction.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Milder bases (K₃PO₄, Cs₂CO₃) are often superior for sensitive heteroaryl boronic acids to minimize protodeboronation.[7][] The base must be strong enough to facilitate transmetalation.[14]
Solvent Toluene, Dioxane, 2-MeTHF, Water mixturesSolvent choice affects reagent solubility and reaction temperature. A mixture including water can accelerate the reaction but must be controlled to avoid side reactions.[1][] Ensure rigorous degassing.
Temperature Room Temp to 100 °CHigher temperatures increase reaction rate but may also accelerate impurity formation (protodeboronation).[7] Optimize for the lowest effective temperature.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Scale-Up

This protocol provides a general framework. Specific quantities, temperatures, and reaction times must be optimized for each specific substrate combination.

  • Vessel Preparation: Charge a suitably sized reactor with the aryl halide and this compound.

  • Inerting: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen). Perform a minimum of three vacuum/nitrogen back-fill cycles to ensure the atmosphere is free of oxygen.

  • Solvent Addition: Add the degassed solvent(s) (e.g., Toluene/Water mixture) to the reactor via cannula or a pressure-equalizing addition funnel.

  • Base and Catalyst Addition: Under a positive flow of inert gas, add the selected base (e.g., K₃PO₄) followed by the palladium catalyst and the phosphine ligand.

  • Reaction: Begin vigorous stirring and heat the mixture to the optimized temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction's progress by periodically taking samples (under inert atmosphere) and analyzing them by LC-MS or TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and an appropriate organic solvent (e.g., ethyl acetate or 2-MeTHF).

    • Filter the mixture through a pad of celite to remove the palladium catalyst.[2]

    • Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol).[2]

    • Cool the resulting slurry to induce crystallization.

    • Isolate the product by filtration, wash the filter cake with cold solvent, and dry under vacuum to a constant weight.[2]

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1_r2 R¹-Pd(II)Ln-R² transmetalation->pd2_r1_r2 reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: General Scale-Up Experimental Workflow

Scale_Up_Workflow start Start reagent_prep Reagent Preparation (Degassing Solvents) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reaction Controlled Reaction (Heating & Monitoring) reaction_setup->reaction quench Reaction Quench reaction->quench workup Aqueous Work-up (Extraction & Washes) quench->workup purification Purification (Crystallization) workup->purification drying Product Drying purification->drying end Final Product drying->end

Caption: A typical workflow for the scale-up of a chemical synthesis process.

References

improving solubility of 6-Benzyloxypyridine-3-boronic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing 6-Benzyloxypyridine-3-boronic acid in their chemical reactions.

Troubleshooting Guide

Low yields, incomplete reactions, and the formation of byproducts are common challenges encountered during Suzuki-Miyaura coupling reactions with heteroaryl boronic acids. This guide provides a systematic approach to troubleshooting these issues.

Problem: Low or No Product Yield

Low or non-existent product formation is a frequent issue. The following flowchart outlines a troubleshooting workflow to identify and resolve the root cause.

Caption: Troubleshooting workflow for low or no product yield.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

Solvent ClassExamplesExpected SolubilityNotes
Polar Aprotic Tetrahydrofuran (THF), 1,4-Dioxane, Dimethylformamide (DMF), Acetonitrile (MeCN)High to ModerateThese are common solvents for Suzuki-Miyaura reactions and generally provide good solubility for boronic acids. DMF and Dioxane are often used in combination with water.
Alcohols Methanol, Ethanol, IsopropanolModerateCan be used, but may participate in side reactions or affect catalyst activity.
Aromatic Hydrocarbons Toluene, XyleneLow to ModerateOften used in Suzuki reactions, typically with a co-solvent like water or in the presence of a phase-transfer catalyst to improve solubility of inorganic bases.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)LowGenerally not the primary choice for Suzuki reactions due to lower boiling points and potentially lower solubility of all reaction components.
Non-polar Hydrocarbons Hexanes, HeptaneVery LowNot suitable as reaction solvents for this compound.
Water H₂OLowOften used as a co-solvent with organic solvents like dioxane or toluene to facilitate the dissolution of the inorganic base and promote the catalytic cycle.

Q2: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the most common causes?

A2: Low yields in Suzuki-Miyaura couplings involving pyridine boronic acids can stem from several factors:

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. It can be promoted by high temperatures, prolonged reaction times, and the presence of water and certain bases.

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.

  • Poor Solubility: Inadequate solubility of the boronic acid, aryl halide, or the base can lead to a sluggish or incomplete reaction.

  • Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct can occur, often due to the presence of oxygen.

  • Incorrect Base: The choice of base is crucial. A base that is too weak may not efficiently activate the boronic acid, while a base that is too strong could promote side reactions.

Q3: How can I minimize protodeboronation?

A3: To minimize protodeboronation, consider the following strategies:

  • Use Anhydrous Conditions (with caution): While water is often beneficial for dissolving the base, excess water can promote protodeboronation. Using anhydrous solvents and reagents may help, but this can also hinder the reaction if the base is not soluble. A careful balance is often required.

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide.

  • Convert to a Boronic Ester: Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation than the corresponding boronic acids.

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of this side reaction.

Q4: Which palladium catalysts and ligands are recommended for coupling with this compound?

A4: For challenging Suzuki-Miyaura couplings, particularly with heteroaryl substrates, the choice of catalyst and ligand is critical.

  • Palladium Sources: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.

  • Ligands: The use of electron-rich, bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), is often beneficial. These ligands can stabilize the palladium catalyst, promote the oxidative addition step, and prevent catalyst deactivation by the pyridine nitrogen.

Q5: What is the role of the base in the Suzuki-Miyaura reaction, and which one should I choose?

A5: The base plays a critical role in the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.

The choice of base can significantly impact the reaction outcome. A screening of bases is often recommended. Common choices include:

  • Potassium Carbonate (K₂CO₃)

  • Cesium Carbonate (Cs₂CO₃)

  • Potassium Phosphate (K₃PO₄)

The optimal base will depend on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl or vinyl halide. Optimization of the reaction conditions (solvent, base, catalyst, ligand, and temperature) may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl/Vinyl Halide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if using a separate ligand, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the aryl/vinyl halide, the palladium catalyst, ligand (if applicable), and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

The Suzuki-Miyaura catalytic cycle is a fundamental concept for understanding and troubleshooting these reactions.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Complex R1-Pd(II)L2-X Ox_Add->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Dimeric R1-Pd(II)L2-R2 Transmetalation->PdII_Dimeric Boronate R2-B(OH)3- (Activated Boronic Acid) Boronate->Transmetalation Boronic_Acid R2-B(OH)2 (this compound) Boronic_Acid->Boronate Activation Base Base (e.g., K2CO3) Base->Boronate R1_X R1-X (Aryl/Vinyl Halide) R1_X->Ox_Add Red_Elim Reductive Elimination PdII_Dimeric->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product R1-R2 (Coupled Product) Red_Elim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Pyridyl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Suzuki coupling reactions involving pyridyl boronic acids. The following troubleshooting guides and frequently asked questions (FAQs) address specific side reactions and provide actionable solutions to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using pyridyl boronic acids in Suzuki coupling?

The three most prevalent side reactions are:

  • Protodeboronation: The cleavage of the C-B bond of the pyridyl boronic acid and its replacement with a C-H bond.[1][2][3]

  • Homocoupling: The dimerization of the pyridyl boronic acid to form a bipyridyl species.[4][5]

  • Catalyst Poisoning: The deactivation of the palladium catalyst by the nitrogen atom of the pyridine ring.[6][7]

Q2: Why are 2-pyridyl boronic acids particularly challenging to use in Suzuki coupling?

2-Pyridyl boronic acids are notoriously unstable and prone to protodeboronation.[1][2][8] This heightened reactivity is due to the proximity of the basic nitrogen atom to the boronic acid group, which can lead to the formation of a reactive zwitterionic intermediate under neutral pH conditions, accelerating the undesired C-B bond cleavage.[1][2][3] The nitrogen atom can also chelate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem".[7]

Q3: How can I minimize protodeboronation of my pyridyl boronic acid?

Several strategies can be employed:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate, can significantly reduce the rate of protodeboronation.[1][3][8]

  • Reaction pH Control: The rate of protodeboronation of 2-pyridyl boronic acid is often fastest at neutral pH. Surprisingly, both acidic and basic conditions can slow down this decomposition pathway.[1][2]

  • Slow Release of Boronic Acid: Using stable precursors like MIDA boronates allows for the slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing the opportunity for protodeboronation.[3][8]

  • Anhydrous Conditions: Employing anhydrous reaction conditions can help suppress protodeboronation, especially for labile heteroaromatic nucleophiles.[9]

Q4: What causes homocoupling of pyridyl boronic acids and how can it be prevented?

Homocoupling is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[5][10] Rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere is crucial.[1][4]

  • Palladium(II)-Mediated Homocoupling: Using a Pd(II) salt as a catalyst precursor can lead to direct reaction with the boronic acid to form the dimer.[5][10] Using a Pd(0) source or a precatalyst that rapidly generates Pd(0) is preferable.[5]

Adding a mild reducing agent, like potassium formate, can also help minimize the concentration of Pd(II) and thus suppress homocoupling.[4]

Q5: How does the pyridine nitrogen lead to catalyst poisoning?

The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium center.[7][9] This coordination can inhibit the catalytic cycle by blocking coordination sites necessary for the oxidative addition or transmetalation steps, leading to lower reaction rates and incomplete conversions.[7]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and Presence of a Deborylated Pyridine Byproduct

Possible Cause: Protodeboronation of the pyridyl boronic acid.

Troubleshooting Steps:

StepActionRationale
1Analyze Reaction pH 2-Pyridyl boronic acids are particularly susceptible to protodeboronation at neutral pH.[1][2]
2Modify the Boron Reagent Convert the pyridyl boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[1][3][8]
3Optimize the Base The choice and amount of base are critical. A weaker base or careful control of stoichiometry might be beneficial.
4Lower Reaction Temperature Higher temperatures can accelerate protodeboronation.[1]
5Increase Catalyst Activity A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[1]
Issue 2: Significant Formation of a Symmetrical Bipyridyl Byproduct

Possible Cause: Homocoupling of the pyridyl boronic acid.

Troubleshooting Steps:

StepActionRationale
1Ensure Inert Atmosphere Thoroughly degas all solvents and reagents and maintain the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[1][5][10]
2Choose an Appropriate Palladium Source Use a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species to avoid Pd(II)-mediated homocoupling.[5]
3Add a Reducing Agent The addition of a mild reducing agent like potassium formate can help to minimize the concentration of Pd(II) species that promote homocoupling.[4]
4Optimize Ligand Choice Bulky, electron-rich phosphine ligands can sometimes disfavor the formation of intermediates that lead to homocoupling.[5]
Issue 3: Sluggish or Incomplete Reaction

Possible Cause: Catalyst poisoning by the pyridyl nitrogen.

Troubleshooting Steps:

StepActionRationale
1Increase Catalyst Loading A modest increase in the catalyst loading may compensate for some level of deactivation.[1]
2Use Specialized Ligands Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) that can stabilize the catalyst and promote the desired reaction pathway.[5][7]
3Add Trimethyl Borate Trimethyl borate can attenuate the Lewis basicity of the pyridine nitrogen, thereby mitigating catalyst poisoning.[9]
4Modify the Pyridyl Substrate In some cases, introducing a halogen at the 2-position of the pyridine ring can facilitate the reaction, with the halogen being removed in a subsequent step.[11]

Quantitative Data Summary

The following table summarizes the impact of different factors on the common side reactions. The values are representative and intended for qualitative comparison.

Side ReactionInfluencing FactorObservationReference
Protodeboronation pH (for 2-pyridyl boronic acid)Rate is maximal at neutral pH and decreases in acidic or basic conditions.[1][2]
Boronic Acid vs. MIDA BoronateMIDA boronates offer significantly increased stability and are used in "slow release" strategies to minimize decomposition.[1][3][8]
Homocoupling Oxygen PresenceRigorous exclusion of oxygen is necessary to suppress homocoupling.[5][10]
Palladium SourcePd(II) sources can directly promote homocoupling, while Pd(0) sources are generally preferred.[5]
Catalyst Poisoning Ligand TypeBulky, electron-rich phosphine ligands can mitigate catalyst deactivation.[5][7]
AdditiveTrimethyl borate can buffer the inhibitory effect of the pyridine nitrogen.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Stable Pyridyl Boronate Ester

This protocol is a good starting point for couplings where protodeboronation is a concern.

  • Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridyl boronate ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., dioxane or toluene) to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Mitigation of Homocoupling in a Suzuki Coupling Reaction

This protocol incorporates strategies to minimize the formation of homocoupled byproducts.

  • Inert Atmosphere Preparation: Thoroughly degas the solvent (e.g., by sparging with nitrogen or argon for 15-30 minutes).

  • Reagent Addition: To an oven-dried and inert-gas-flushed reaction vessel, add the aryl halide (1.0 equiv), the pyridyl boronic acid (1.2 equiv), the base (e.g., K₂CO₃, 3.0 equiv), and a mild reducing agent (e.g., potassium formate, 0.1 equiv).

  • Solvent Addition: Add the degassed solvent to the reaction vessel.

  • Catalyst Introduction: Add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the reaction to the desired temperature and monitor its progress.

  • Workup and Purification: Follow the standard workup and purification procedures as described in Protocol 1.

Visualizations

Suzuki_Coupling_Pathways cluster_main Main Suzuki Coupling Cycle cluster_side Side Reactions cluster_proto Protodeboronation cluster_homo Homocoupling cluster_poison Catalyst Poisoning Aryl-X Aryl-X Oxidative\nAddition Oxidative Addition Aryl-X->Oxidative\nAddition Pd(0) Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Ar-Pd(II)-X Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Ar-Pd(II)-Pyridyl Pyridyl-B(OR)2 Pyridyl-B(OR)2 Pyridyl-B(OR)2->Transmetalation Base Aryl-Pyridyl Aryl-Pyridyl Reductive\nElimination->Aryl-Pyridyl Pd(0) Pyridyl-B(OR)2_side Pyridyl-B(OR)2 Pyridyl-H Pyridyl-H Pyridyl-B(OR)2_side->Pyridyl-H H+ source Pyridyl-B(OR)2_homo1 Pyridyl-B(OR)2 Pyridyl-Pyridyl Pyridyl-Pyridyl Pyridyl-B(OR)2_homo1->Pyridyl-Pyridyl Pd(II) or O2 Pyridyl-B(OR)2_homo2 Pyridyl-B(OR)2 Pyridyl-B(OR)2_homo2->Pyridyl-Pyridyl Pd(0)_catalyst Active Pd(0) Inactive Complex Inactive Complex Pd(0)_catalyst->Inactive Complex Pyridine_N Pyridine Nitrogen Pyridine_N->Inactive Complex Coordination

Caption: Main Suzuki coupling cycle and competing side reaction pathways.

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Side Product Analysis Side Product Analysis Low Yield->Side Product Analysis Deborylated Pyridine? Deborylated Pyridine? Side Product Analysis->Deborylated Pyridine? Bipyridyl Dimer? Bipyridyl Dimer? Deborylated Pyridine?->Bipyridyl Dimer? No Address Protodeboronation Address Protodeboronation Deborylated Pyridine?->Address Protodeboronation Yes Sluggish Reaction? Sluggish Reaction? Bipyridyl Dimer?->Sluggish Reaction? No Address Homocoupling Address Homocoupling Bipyridyl Dimer?->Address Homocoupling Yes Address Catalyst Poisoning Address Catalyst Poisoning Sluggish Reaction?->Address Catalyst Poisoning Yes Optimize Conditions Optimize Conditions Sluggish Reaction?->Optimize Conditions No Address Protodeboronation->Optimize Conditions Address Homocoupling->Optimize Conditions Address Catalyst Poisoning->Optimize Conditions Successful Reaction Successful Reaction Optimize Conditions->Successful Reaction

Caption: Troubleshooting workflow for Suzuki coupling with pyridyl boronic acids.

References

Technical Support Center: Column Chromatography Purification of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of boronic acids.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of boronic acids and their derivatives.

Question: My boronic acid is streaking on the TLC plate and the column, leading to poor separation. What can I do?

Answer:

Streaking is a frequent problem when purifying boronic acids on silica gel. This is often due to the interaction of the acidic boronic acid group with the silica surface. Here are several strategies to mitigate this issue:

  • Acidification of the Mobile Phase: Adding a small amount of a modifier like acetic acid to your eluent can help to saturate the active sites on the silica gel and improve the peak shape.

  • Use of Boric Acid-Treated Silica Gel: Pre-treating the silica gel with boric acid can significantly reduce streaking and improve the separation of boronic acids and their esters. This is because the boric acid caps the Lewis acidic sites on the silica, preventing strong interactions with the boronic acid analyte.[1][2]

  • Conversion to a Boronate Ester: Converting the boronic acid to a less polar and more stable boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, can greatly improve chromatographic behavior.[3][4] These esters are generally less prone to streaking on silica gel.

Question: My boronic acid appears to be decomposing on the silica gel column, resulting in low recovery.

Answer:

Boronic acids can be susceptible to decomposition on the acidic surface of silica gel, a phenomenon known as protodeboronation. To address this, consider the following:

  • Minimize Residence Time: Use flash chromatography to reduce the contact time between your compound and the silica gel.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.[5] For some applications, reversed-phase chromatography on C18 silica can also be an option, although solubility in the mobile phase needs to be considered.[4]

  • Formation of Stable Derivatives: Converting the boronic acid to a more robust derivative, like a MIDA boronate, can protect it from decomposition during chromatography.[3][6]

Question: My boronic acid is not moving from the baseline on the TLC plate, even with highly polar solvents.

Answer:

If your boronic acid is highly polar and remains at the baseline, it indicates a very strong interaction with the stationary phase. Here’s what you can try:

  • Alternative Stationary Phases: This is a strong indicator that silica gel is not the appropriate stationary phase. Consider using neutral alumina or reversed-phase (C18) silica.

  • Derivatization: Convert the boronic acid to a less polar ester (e.g., pinacol ester) to decrease its polarity and improve its mobility on silica gel.

  • Non-Chromatographic Purification: For highly polar boronic acids, non-chromatographic methods like recrystallization or acid-base extraction might be more suitable.[5][7]

Logical Relationship for Troubleshooting Boronic Acid Purification

TroubleshootingWorkflow start Start: Purification Issue streaking Issue: Streaking on TLC/Column start->streaking decomposition Issue: Decomposition/Low Recovery start->decomposition no_elution Issue: Compound Stuck at Baseline start->no_elution acidify_eluent Option 1: Acidify Eluent (e.g., add Acetic Acid) streaking->acidify_eluent Simple Fix boric_acid_silica Option 2: Use Boric Acid-Treated Silica streaking->boric_acid_silica More Effective ester_formation Option 3: Convert to Boronate Ester (Pinacol, MIDA) streaking->ester_formation Most Robust flash_chrom Option 1: Use Flash Chromatography (Minimize Contact Time) decomposition->flash_chrom Procedural Change alt_stationary_phase Option 2: Alternative Stationary Phase (Alumina, C18) decomposition->alt_stationary_phase Change Stationary Phase stable_derivative Option 3: Form Stable Derivative (MIDA Boronate) decomposition->stable_derivative Chemical Modification alt_stationary_phase2 Option 1: Alternative Stationary Phase (Alumina, C18) no_elution->alt_stationary_phase2 Change Stationary Phase derivatization Option 2: Derivatize to Less Polar Ester no_elution->derivatization Chemical Modification non_chrom_methods Option 3: Non-Chromatographic Methods (Recrystallization, Extraction) no_elution->non_chrom_methods Alternative Technique

Caption: Troubleshooting Decision Tree for Boronic Acid Purification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying boronic acids by column chromatography?

A1: The primary challenges stem from the chemical nature of boronic acids. They possess an empty p-orbital on the boron atom, making them Lewis acidic and prone to interactions with the silanol groups of silica gel. This can lead to streaking, irreversible adsorption, and on-column decomposition (protodeboronation).[4] Furthermore, their polarity can make them difficult to elute from normal-phase columns.

Q2: When should I consider using a non-chromatographic purification method for my boronic acid?

A2: Non-chromatographic methods are often preferred in the following scenarios:

  • The boronic acid is a solid: Recrystallization can be a highly effective method for obtaining very pure material.[7][8]

  • The boronic acid is highly polar: If the compound shows little to no mobility on a TLC plate with various solvent systems, methods like acid-base extraction can be more efficient.[7]

  • The boronic acid is thermally stable: If the compound is an oil and not amenable to recrystallization, derivatization to a crystalline solid, such as a diethanolamine adduct, followed by filtration can be a good option.[2][4][9]

Q3: Are boronate esters easier to purify by column chromatography than boronic acids?

A3: Generally, yes. Boronate esters, such as pinacol (Bpin) or MIDA esters, are less polar and more stable on silica gel compared to their corresponding boronic acids.[3][4] This often results in better chromatographic behavior with less streaking and decomposition. However, some boronate esters can still be challenging to purify and may require specialized conditions.

Q4: What is the purpose of using boric acid-treated silica gel?

A4: The boric acid treatment neutralizes the Lewis acidic sites on the silica gel surface. This minimizes the strong interactions between the boronic acid analyte and the stationary phase, which are responsible for streaking and decomposition.[1][2] This leads to improved peak shape and higher recovery of the desired compound.

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Treated Silica Gel

This protocol describes the preparation of boric acid-impregnated silica gel for use in column chromatography.[1]

Materials:

  • Silica gel (for column chromatography)

  • Boric acid

  • Ethanol

Procedure:

  • In a large beaker, prepare a slurry of silica gel in ethanol.

  • Add boric acid to the slurry (approximately 10% by weight of the silica gel).

  • Stir the mixture at room temperature for at least one hour.

  • Remove the ethanol by rotary evaporation until a free-flowing powder is obtained.

  • The boric acid-treated silica gel is now ready to be used for packing a column.

Protocol 2: Purification via Diethanolamine Adduct Formation

This protocol is useful for the purification of boronic acids by converting them into a crystalline adduct, which can be easily separated by filtration.[2][4][9]

Materials:

  • Crude boronic acid

  • Diethanolamine

  • Anhydrous diethyl ether (or other suitable non-polar solvent)

  • 0.1 M HCl (for deprotection)

Procedure:

  • Dissolve the crude boronic acid in a minimal amount of anhydrous diethyl ether.

  • Add diethanolamine (1.1 equivalents) dropwise while stirring.

  • A white precipitate of the diethanolamine adduct should form. Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Collect the solid adduct by vacuum filtration and wash with cold diethyl ether.

  • To recover the pure boronic acid, suspend the adduct in a biphasic mixture of diethyl ether and 0.1 M HCl. Stir vigorously until the solid dissolves.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified boronic acid.

Protocol 3: Conversion to and Purification of MIDA Boronates

MIDA boronates are highly stable and often crystalline, making them ideal for purification by column chromatography.[3][10][11]

Materials:

  • Boronic acid

  • N-methyliminodiacetic acid (MIDA)

  • Toluene

  • DMSO

Procedure for MIDA Boronate Formation:

  • Suspend the boronic acid (1 equivalent) and MIDA (1.2 equivalents) in a 10:1 mixture of toluene and DMSO.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • The crude MIDA boronate can then be purified by column chromatography on silica gel.

General Workflow for Boronic Acid Purification

PurificationWorkflow start Start: Crude Boronic Acid tlc_analysis TLC Analysis on Silica Gel start->tlc_analysis good_sep Good Separation? tlc_analysis->good_sep column_chrom Column Chromatography on Silica Gel good_sep->column_chrom Yes troubleshoot Troubleshoot (See Guide) good_sep->troubleshoot No pure_product Pure Boronic Acid column_chrom->pure_product modify_chrom Modify Chromatography (Boric Acid Silica, Alumina, etc.) troubleshoot->modify_chrom derivatize Derivatize to Boronate Ester (Pinacol, MIDA) troubleshoot->derivatize non_chrom Non-Chromatographic Purification (Recrystallization, Extraction, Adduct Formation) troubleshoot->non_chrom modify_chrom->column_chrom purify_ester Purify Boronate Ester by Column Chromatography derivatize->purify_ester non_chrom->pure_product deprotect Deprotect to Boronic Acid purify_ester->deprotect deprotect->pure_product

References

Technical Support Center: Recrystallization of 6-Benzyloxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 6-Benzyloxypyridine-3-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

Recrystallization is a crucial purification technique used to remove impurities from a solid compound. For this compound, which is often used as a key intermediate in the synthesis of pharmaceuticals, achieving high purity is essential for the reliability and success of subsequent reactions, such as Suzuki-Miyaura cross-coupling.[1]

Q2: What are the key physical and chemical properties of this compound?

Knowing the properties of your compound is fundamental to developing a successful recrystallization protocol.

PropertyValueSource
CAS Number 929250-35-1[2][3][4][5][6]
Molecular Formula C₁₂H₁₂BNO₃[2][3][4]
Molecular Weight 229.04 g/mol [2][3]
Appearance White to off-white powder or crystals
Melting Point Approximately 110 °C (This can vary depending on purity)

Q3: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for the recrystallization of this compound should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be poorly soluble in the cold solvent to maximize crystal recovery.

  • Inertness: The solvent should not react with the boronic acid.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Non-toxic and inexpensive: For practical and safety reasons.

Q4: Which solvents are commonly used for the recrystallization of boronic acids?

Aryl boronic acids have been successfully recrystallized from a variety of solvents. The choice of solvent is highly dependent on the specific boronic acid's polarity. Common single-solvent systems include water, ethanol, benzene, dichloroethane, and ethyl acetate.[7] For polar compounds, mixed solvent systems are often effective.[8]

Q5: Are there any stability concerns with this compound during recrystallization?

Yes, boronic acids can be susceptible to degradation, particularly at elevated temperatures. The primary degradation pathway is often protodeboronation, where the carbon-boron bond is cleaved. It is advisable to use the minimum necessary heating time to dissolve the compound.

Experimental Protocols

Single-Solvent Recrystallization Protocol

This protocol is a starting point and may require optimization.

Caption: Workflow for single-solvent recrystallization.

  • Solvent Selection: Based on solubility tests, select a suitable solvent. Ethanol or an ethanol/water mixture is a good starting point for polar boronic acids.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture gently on a hot plate while stirring. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Mixed-Solvent Recrystallization Protocol

This method is useful if a single solvent with the desired solubility properties cannot be found.

Caption: Workflow for mixed-solvent recrystallization.

  • Solvent Pair Selection: Choose a pair of miscible solvents. One in which this compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). A common pair for polar compounds is ethanol and water.

  • Dissolution: Dissolve the crude boronic acid in the minimum amount of the hot "good" solvent.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Oiling Out The compound is coming out of solution above its melting point. This can be due to a high concentration of impurities or the use of an inappropriate solvent.- Reheat the solution and add more of the "good" solvent to increase the saturation temperature. - Consider using a different solvent or solvent system. - For boronic acids, an alternative is to convert the compound to its diethanolamine adduct, which is often more crystalline and can be purified by recrystallization before hydrolyzing it back to the boronic acid.
No Crystals Form The solution is not saturated, or crystallization is slow to initiate.- If the solution is clear, try scratching the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - If the solution is likely too dilute, evaporate some of the solvent and allow it to cool again.
Crystals Form Too Quickly Rapid cooling or a highly supersaturated solution can lead to the formation of small, impure crystals.- Reheat the solution to redissolve the crystals. - Allow the solution to cool more slowly by insulating the flask. - Add a small amount of additional hot solvent before cooling.
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.- Concentrate the mother liquor (the solution remaining after filtration) and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure. - Ensure the solution is thoroughly cooled in an ice bath before filtration.
Discolored Crystals Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Alternative Purification Strategies

If recrystallization proves to be challenging, consider the following alternative purification methods for boronic acids:

  • Chromatography: Column chromatography using silica gel can be effective for purifying boronic acids, though care must be taken as some boronic acids can be unstable on silica.[7]

  • Acid-Base Extraction: The acidic nature of the boronic acid group allows for purification by extraction. The crude material can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., NaOH). The boronic acid will move into the aqueous layer as its boronate salt. The aqueous layer can then be acidified (e.g., with HCl) and the pure boronic acid extracted back into an organic solvent.[9]

  • Derivatization: As mentioned in the troubleshooting guide, converting the boronic acid to a more stable and crystalline derivative, such as a diethanolamine adduct, can facilitate purification.[10] The pure derivative can then be hydrolyzed back to the boronic acid.

References

Validation & Comparative

NMR Characterization of 6-Benzyloxypyridine-3-boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the Nuclear Magnetic Resonance (NMR) characterization of 6-Benzyloxypyridine-3-boronic acid, offering a comparative analysis with structurally related pyridine-3-boronic acid derivatives. This guide provides researchers, scientists, and drug development professionals with a framework for interpreting NMR spectra and understanding key structural features.

While specific, publicly available ¹H and ¹³C NMR spectra for this compound are not readily found in the reviewed literature, this guide provides a detailed comparison with well-characterized, structurally similar compounds: Pyridin-3-ylboronic acid and (6-Propylcarbamoyl)pyridine-3-boronic acid. This comparative approach allows for the prediction and interpretation of the NMR spectral features of the target compound.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR data for Pyridin-3-ylboronic acid and (6-Propylcarbamoyl)pyridine-3-boronic acid. These examples serve as a reference for predicting the chemical shifts and coupling patterns expected for this compound. The presence of the benzyloxy group in the target compound is expected to significantly influence the chemical shifts of the pyridine ring protons and carbons, particularly at the C6 position and its neighboring protons.

Table 1: ¹H NMR Data for Pyridine-3-boronic Acid and Derivatives

CompoundSolventChemical Shift (δ, ppm)MultiplicityAssignment
Pyridin-3-ylboronic acid[1]CD₃OD8.64br sH2
8.50mH6
8.38br sH4
7.65br sH5
(6-Propylcarbamoyl)pyridine-3-boronic acid[2]D₂O8.86sH2
8.68dH4
8.21dH5
3.32t-CH₂- (propyl)
1.55sext-CH₂- (propyl)
0.84t-CH₃ (propyl)

Table 2: ¹³C NMR Data for (6-Propylcarbamoyl)pyridine-3-boronic acid

CompoundSolventChemical Shift (δ, ppm)Assignment
(6-Propylcarbamoyl)pyridine-3-boronic acid[2]D₂O171.24C=O
170.15C6
154.45C2
149.38C4
143.97C5
124.25C3 (broad, due to Boron)
44.20-CH₂- (propyl)
24.88-CH₂- (propyl)
13.53-CH₃ (propyl)

Experimental Protocols

A general protocol for the NMR analysis of pyridine-boronic acid derivatives is provided below. The specific parameters may require optimization based on the instrument and the specific properties of the compound.

NMR Sample Preparation and Analysis of Pyridine-Boronic Acids

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the boronic acid derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • NMR Spectrometer Setup:

    • The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.

    • The spectrometer should be properly tuned and shimmed for the chosen solvent to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope (e.g., 1024 scans or more).

    • A spectral width of 0-200 ppm is generally sufficient for most organic molecules.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

    • Phase correction and baseline correction are applied to the spectrum.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

    • Integration of the ¹H NMR signals provides the relative ratio of protons in different environments.

    • Analysis of the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum provides information about the connectivity of the protons.

Workflow for NMR Characterization

The following diagram illustrates the general workflow for the NMR characterization of a novel organic compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Compound->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing Referencing Chemical Shift Referencing Processing->Referencing Analysis Integration, Multiplicity, Coupling Constant Analysis Referencing->Analysis Structure Structure Elucidation & Verification Analysis->Structure

Caption: Workflow for NMR Characterization of Organic Compounds.

By following this guide, researchers can effectively approach the NMR characterization of this compound and similar molecules, enabling confident structural verification and paving the way for their application in scientific research and drug discovery.

References

A Comparative Guide to the Mass Spectrometry Analysis of 6-Benzyloxypyridine-3-boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structural integrity and impurity profiles of key building blocks is paramount. 6-Benzyloxypyridine-3-boronic acid is a valuable reagent, particularly in Suzuki-Miyaura coupling reactions, for the synthesis of complex molecules. Its characterization by mass spectrometry, however, presents unique challenges common to boronic acids, namely their propensity for dehydration to form cyclic boroxines. This guide provides a comparative analysis of mass spectrometry techniques for this compound and its analogs, supported by detailed experimental protocols and predictive fragmentation data.

Comparison of 6-Substituted Pyridine-3-Boronic Acid Derivatives

The choice of a 6-substituted pyridine-3-boronic acid derivative in a synthesis campaign can be influenced by factors such as reactivity, solubility, and the desired final product properties. The table below compares this compound with several commercially available alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound C₁₂H₁₂BNO₃229.04Bulky, aromatic ether linkage.
6-Methoxypyridine-3-boronic acidC₆H₈BNO₃152.94[1]Simple alkoxy substituent.
6-Chloropyridine-3-boronic acidC₅H₅BClNO₂157.36Electron-withdrawing chloro group.
6-(3-Phenylpropoxy)pyridine-3-boronic acidC₁₄H₁₆BNO₃257.09Increased alkyl chain length.[2]
6-(4-Phenylbutoxy)pyridine-3-boronic acidC₁₅H₁₈BNO₃271.12Further extended alkyl chain.[2]

Mass Spectrometry Analysis: Techniques and Protocols

The analysis of boronic acids by mass spectrometry can be complicated by their thermal instability and tendency to form trimers (boroxines) through dehydration.[3] To mitigate these issues, derivatization or specific ionization techniques are often employed.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique suitable for polar and thermally labile molecules, making it a good choice for the direct analysis of boronic acids without derivatization.

Experimental Protocol: ESI-MS

  • Sample Preparation: Dissolve approximately 1 mg of the boronic acid derivative in 1 mL of a suitable solvent, such as a mixture of acetonitrile and water (1:1 v/v). To aid ionization, a small amount of formic acid (0.1%) can be added for positive ion mode, or ammonium hydroxide (0.1%) for negative ion mode.

  • Instrumentation: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters (Typical):

    • Ionization Mode: Positive or Negative

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 100-150 °C

    • Desolvation Temperature: 250-350 °C

    • Mass Range: m/z 50-750

In positive ion mode, expect to observe the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to their low volatility, boronic acids require derivatization to be analyzed by GC-MS. Silylation is a common method to increase volatility and thermal stability.

Experimental Protocol: GC-MS with Silylation

  • Derivatization: In a vial, dissolve approximately 1 mg of the boronic acid in 100 µL of a dry, aprotic solvent like pyridine or acetonitrile. Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 60-70°C for 30 minutes.[3]

  • Instrumentation: Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC-MS Parameters (Typical):

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms)

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-600

Predicted Fragmentation Patterns

Key Predicted Fragments for this compound:

m/zProposed FragmentNotes
229[C₁₂H₁₂BNO₃]⁺Molecular Ion (M⁺)
138[C₆H₅BNO₂]⁺Loss of the benzyl group radical (•C₇H₇)
91[C₇H₇]⁺Tropylium ion, a common fragment from benzyl groups
108[C₆H₅CH₂O]⁺Benzyloxy cation
122[C₅H₄NB(OH)₂]⁺Loss of the benzyloxy group

Visualizing Experimental Workflows and Fragmentation

To further clarify the analytical process and molecular behavior, the following diagrams illustrate a typical mass spectrometry workflow and a predicted fragmentation pathway for this compound.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution Solvent Solvent Solvent->Dissolution Derivatization Derivatization Analysis_Ready_Sample Analysis_Ready_Sample Derivatization->Analysis_Ready_Sample For GC-MS Dissolution->Derivatization For GC-MS Dissolution->Analysis_Ready_Sample Direct Analysis (ESI-MS) Ion_Source Ion Source (ESI or EI) Analysis_Ready_Sample->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ion_Source->Mass_Analyzer Ion Acceleration & Focusing Detector Detector Mass_Analyzer->Detector Mass Separation Data_System Data System Detector->Data_System Spectrum Mass Spectrum Data_System->Spectrum Interpretation

Caption: General workflow for mass spectrometry analysis.

Fragmentation_Pathway M Molecular Ion [C12H12BNO3]+ m/z = 229 F1 [C7H7]+ m/z = 91 (Tropylium Ion) M->F1 - C5H5BNO2 F2 [C5H5BNO2]+ m/z = 138 M->F2 - C7H7 F3 [C6H5CH2O]+ m/z = 108 M->F3 - C5H4NB(OH)2 F4 [C5H4NB(OH)2]+ m/z = 122 M->F4 - C6H5CH2O

Caption: Predicted fragmentation of this compound.

References

A Comparative Analysis of 6-Benzyloxypyridine-3-boronic acid and 6-Methoxypyridine-3-boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, pyridine-containing biaryl structures are of significant interest. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of such motifs, and the choice of the boronic acid reagent is critical to the success of the transformation. This guide provides an objective comparison of two key building blocks: 6-benzyloxypyridine-3-boronic acid and 6-methoxypyridine-3-boronic acid. The comparison is based on fundamental principles of organic chemistry, including electronic and steric effects, and is supported by illustrative data and a generalized experimental protocol.

Executive Summary

Both this compound and 6-methoxypyridine-3-boronic acid are valuable reagents for introducing a 6-alkoxypyridine moiety into a target molecule via Suzuki-Miyaura coupling. The alkoxy groups at the 6-position are electron-donating, which generally enhances the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. However, the difference in the steric bulk between the methoxy and the larger benzyloxy group can influence reaction kinetics and yields, particularly with sterically hindered coupling partners.

Reactivity Comparison: Electronic and Steric Effects

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is primarily influenced by two factors: the electronic nature of the substituents and steric hindrance around the boronic acid group.

Electronic Effects: Both the methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are electron-donating through resonance, which increases the electron density on the pyridine ring. This enhanced nucleophilicity of the aryl group attached to the boron atom generally accelerates the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2] The electronic effects of methoxy and benzyloxy groups are quite similar, and both are expected to activate the boronic acid for cross-coupling.

Steric Effects: The primary distinction between the two molecules lies in their steric profiles. The benzyloxy group is significantly larger and more sterically demanding than the methoxy group. This increased steric bulk can hinder the approach of the palladium catalyst to the boronic acid, potentially slowing down the reaction rate, especially when coupled with a sterically hindered aryl halide.

Illustrative Performance Data

Feature6-Methoxypyridine-3-boronic acidThis compoundRationale
Structure 6-Methoxypyridine-3-boronic acidthis compound-
Electronic Effect Electron-donatingElectron-donatingBoth alkoxy groups increase the nucleophilicity of the pyridine ring, favoring the transmetalation step.
Steric Hindrance LowHighThe benzyl group is significantly bulkier than the methyl group.
Hypothetical Yield 85-95%75-85%The lower steric hindrance of the methoxy group may lead to higher yields, especially with hindered coupling partners.
Hypothetical Reaction Time 4-8 hours6-12 hoursThe steric bulk of the benzyloxy group may slow down the reaction rate.

Disclaimer: The data presented in this table is illustrative and based on established chemical principles. Actual results may vary depending on the specific reaction conditions, substrates, and catalyst system used.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using either 6-methoxypyridine-3-boronic acid or this compound. This protocol can be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • 6-Alkoxypyridine-3-boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the 6-alkoxypyridine-3-boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • In a separate flask, dissolve the palladium catalyst (0.02 mmol) in the chosen solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) and degas the solution by bubbling with an inert gas for 15 minutes.

  • Using a syringe, transfer the catalyst solution to the reaction vessel containing the substrates and base.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Reactants Add aryl halide, boronic acid, and base to flask Inert Atmosphere Purge with Argon/Nitrogen Add Reactants->Inert Atmosphere Combine Add catalyst solution to reactants Inert Atmosphere->Combine Prepare Catalyst Prepare degassed catalyst solution Prepare Catalyst->Combine Heat and Stir Heat to 80-100 °C with vigorous stirring Combine->Heat and Stir Monitor Monitor progress by TLC/LC-MS Heat and Stir->Monitor Quench and Extract Cool, dilute, and perform aqueous workup Monitor->Quench and Extract Dry and Concentrate Dry organic layer and concentrate Quench and Extract->Dry and Concentrate Purify Purify by column chromatography Dry and Concentrate->Purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

References

A Comparative Guide to the Stability of Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heteroaryl boronic acids are indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Despite their widespread use, their inherent instability can pose significant challenges, leading to reagent degradation, lower product yields, and reproducibility issues. This guide provides an objective comparison of the stability of various heteroaryl boronic acids, supported by experimental data, to aid researchers in selecting and handling these critical building blocks.

The primary pathway for the decomposition of heteroaryl boronic acids is protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond. This process is highly dependent on the reaction conditions, particularly pH, and the electronic nature of the heteroaryl ring.

Factors Influencing Stability

Several factors govern the stability of heteroaryl boronic acids:

  • Electronic Effects: Electron-deficient heteroaryl rings are generally more susceptible to protodeboronation. The increased Lewis acidity of the boron atom in these systems facilitates the formation of a more reactive boronate anion, which is prone to cleavage.

  • pH: Protodeboronation is often accelerated under basic conditions, which promote the formation of the tetrahedral boronate species ([ArB(OH)₃]⁻), a key intermediate in the degradation pathway.[1] However, the relationship between pH and stability can be complex and is highly dependent on the specific heteroaryl system.

  • Steric Hindrance: Bulky substituents ortho to the boronic acid group can sterically shield the boron center from nucleophilic attack, thereby enhancing stability.

  • Formation of Boronic Esters: Conversion of boronic acids to their corresponding esters, such as pinacol esters (Bpin), is a common strategy to improve stability.[2] These esters are generally less prone to protodeboronation, although they can be susceptible to hydrolysis, which regenerates the less stable boronic acid.[3][4][5] More robust protecting groups, such as N-methyliminodiacetic acid (MIDA) and diethanolamine (DABO), have been developed to provide even greater stability.[6]

Quantitative Comparison of Stability

The stability of heteroaryl boronic acids can be quantified by measuring their rate of protodeboronation under controlled conditions. The half-life (t½) of the boronic acid provides a convenient metric for comparison.

Heteroaryl Boronic AcidHalf-life (t½) at 70°C, pH 13 (50% aq. dioxane)Reference
2-Thiazolylboronic acid~ 1 minute[3]
5-Isoxazolylboronic acid~ 10 minutes[3]
2-Pyridylboronic acid> 24 hours (at pH 7)[3]
3-Pyridylboronic acidStable[3]
4-Pyridylboronic acidStable[3]

Note: The stability of 2-pyridylboronic acid is significantly higher at neutral pH. The data highlights the profound impact of both the heteroaryl ring structure and the pH on stability.

Experimental Protocols

1. Determination of Protodeboronation Rate by ¹H NMR Spectroscopy

This method allows for the direct monitoring of the disappearance of the starting boronic acid and the appearance of the protodeboronated product.

  • Objective: To quantify the rate of protodeboronation of a heteroaryl boronic acid under specific pH and temperature conditions.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Procedure:

    • Prepare a stock solution of the heteroaryl boronic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Prepare a buffer solution to maintain the desired pH.

    • Initiate the reaction by adding a known amount of the boronic acid stock solution to the pre-heated buffer solution in an NMR tube.

    • Acquire ¹H NMR spectra at regular time intervals.

    • Integrate the signals corresponding to a characteristic proton on the heteroaryl ring of both the boronic acid and the protodeboronated product.

    • Plot the concentration of the boronic acid versus time and fit the data to an appropriate rate law (e.g., first-order decay) to determine the rate constant and half-life.

2. Stability Assessment by HPLC

A stability-indicating HPLC method can be used to separate and quantify the intact boronic acid from its degradation products.

  • Objective: To determine the stability of a heteroaryl boronic acid over time under various stress conditions (e.g., temperature, pH, light).

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Procedure:

    • Develop an HPLC method capable of resolving the heteroaryl boronic acid from its potential degradation products. A reverse-phase C18 column is often a suitable starting point.

    • Prepare a solution of the heteroaryl boronic acid in a relevant solvent system.

    • Aliquot the solution into several vials and subject them to the desired stress conditions.

    • At specified time points, withdraw an aliquot, quench the degradation if necessary, and inject it onto the HPLC system.

    • Quantify the peak area of the parent boronic acid and any degradation products.

    • Calculate the percentage of the remaining boronic acid at each time point to assess its stability profile.

Degradation Pathway and Experimental Workflow

The following diagrams illustrate the key degradation pathway for heteroaryl boronic acids and a general workflow for assessing their stability.

G Protodeboronation Pathway cluster_0 Protodeboronation Pathway Heteroaryl Boronic Acid (Ar-B(OH)2) Heteroaryl Boronic Acid (Ar-B(OH)2) Boronate Anion ([Ar-B(OH)3]-) Boronate Anion ([Ar-B(OH)3]-) Heteroaryl Boronic Acid (Ar-B(OH)2)->Boronate Anion ([Ar-B(OH)3]-) + OH- Protodeboronated Product (Ar-H) Protodeboronated Product (Ar-H) Boronate Anion ([Ar-B(OH)3]-)->Protodeboronated Product (Ar-H) + H+ (ipso-protonation) G Stability Assessment Workflow cluster_1 Stability Assessment Workflow Sample Preparation Sample Preparation Stress Conditions Stress Conditions Sample Preparation->Stress Conditions Time-Point Sampling Time-Point Sampling Stress Conditions->Time-Point Sampling Analytical Measurement (NMR/HPLC) Analytical Measurement (NMR/HPLC) Time-Point Sampling->Analytical Measurement (NMR/HPLC) Data Analysis Data Analysis Analytical Measurement (NMR/HPLC)->Data Analysis Stability Profile Stability Profile Data Analysis->Stability Profile

References

A Comparative Guide to Analytical Methods for Assessing Boronic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of boronic acids is a critical parameter in drug development and organic synthesis, directly impacting reaction yields, impurity profiles, and the overall quality of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the principal analytical techniques for assessing the purity of boronic acids: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Potentiometric Titration. This document outlines the principles, experimental protocols, and performance data for each method to aid in the selection of the most appropriate technique for a given application.

Comparison of Analytical Methods

The choice of an analytical method for purity assessment depends on several factors, including the nature of the boronic acid, the expected impurities, and the desired level of sensitivity and accuracy. The following tables summarize the key performance characteristics of each technique.

Table 1: Performance of Chromatographic Methods

ParameterHPLCGC-MS
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Typical Application Purity assessment, impurity profiling, quantificationIdentification and quantification of volatile impurities
Advantages High resolution, sensitivity, and specificity.[1]High sensitivity and structural elucidation capabilities.[1]
Limitations Potential for on-column degradation of boronic acids.[1]Requires derivatization for non-volatile boronic acids.[1][2]
Limit of Detection (LOD) ~0.1 µg[3]Down to 2.5 ppm for derivatized compounds.[2]
Limit of Quantification (LOQ) ~1.0 µg[3]-
Linearity (R²) >0.98[3]-
Precision (RSD) < 2.0%[3]-

Table 2: Performance of Spectroscopic and Titrimetric Methods

ParameterQuantitative NMR (qNMR)Potentiometric Titration
Principle Signal intensity is directly proportional to molar concentrationMeasurement of the potential difference to determine the equivalence point
Typical Application Absolute purity determination, structural confirmationAssay of bulk material
Advantages Primary analytical method, no need for a specific reference standard, non-destructive.[4]Inexpensive, simple, and accurate for bulk analysis.[5]
Limitations Lower sensitivity compared to chromatographic methods, potential for signal overlap.[6]Not suitable for trace analysis, can be affected by other acidic or basic impurities.[7]
Limit of Detection (LOD) 0.02% w/w for boric acid.[8]-
Limit of Quantification (LOQ) 0.04% w/w for boric acid.[8]-
Linearity (R²) >0.99[9]-
Precision (RSD) 0.7 to 2.0%[9]~0.01–0.02%[10]

Common Impurities in Boronic Acids

Several impurities can be present in boronic acid samples, arising from the synthetic process or degradation. Common impurities include:

  • Boroxines (Anhydrides): These are cyclic trimers formed by the dehydration of boronic acids and are often in equilibrium with the monomeric form.[11] Their presence can complicate analysis, leading to broadened peaks in NMR and the appearance of higher molecular weight species in mass spectrometry.[11]

  • Starting Materials and Reagents: Unreacted starting materials and residual reagents from the synthesis are common process-related impurities.[11]

  • Degradation Products: Boronic acids can be susceptible to oxidation, leading to the formation of the corresponding phenols. Protodeboronation, the cleavage of the carbon-boron bond, can also occur.[12]

  • Isomers: Positional isomers of the desired boronic acid can also be present as impurities.[11]

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible results. The following are generalized protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the simultaneous quantification of the boronic acid and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes is a typical starting point.

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the boronic acid sample at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile impurities. Derivatization is typically required for the analysis of the boronic acid itself.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization (for the boronic acid): React the boronic acid with a suitable agent like pinacol to form a more volatile boronate ester.[2]

  • Column: A non-polar column such as a DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

  • Carrier Gas: Helium at a constant flow of 1.0-2.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1-3 minutes.

    • Ramp: 15°C/min to 250°C, hold for 5 minutes.[2]

  • Inlet Temperature: 250°C.[2]

  • MS Detector: Electron ionization (EI) at 70 eV.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This is a primary method for determining the absolute purity of a boronic acid sample.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard of known purity and concentration (e.g., maleic acid).

  • Solvent: A suitable deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆).[1]

  • Sample Preparation:

    • Accurately weigh a known amount of the boronic acid sample and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Use a 90° pulse angle.

    • Employ a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).[4]

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the boronic acid and a signal from the internal standard.

    • Calculate the purity based on the integral ratio, the number of protons, and the molecular weights of the analyte and the internal standard.

Potentiometric Titration

This method is suitable for the assay of bulk boronic acid.

  • Instrumentation: Autotitrator with a pH electrode.

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).[1]

  • Reagent: Mannitol.[1]

  • Sample Preparation:

    • Accurately weigh about 200 mg of the boronic acid sample into a beaker.

    • Dissolve in approximately 50 mL of water.

    • Add about 5 g of mannitol.[1] Boric acid is a weak acid, and the addition of a polyol like mannitol forms a stronger acid complex, allowing for a sharper titration endpoint.[5][14]

  • Procedure: Titrate the sample solution with the standardized 0.1 M NaOH to the potentiometric endpoint. The purity is calculated based on the volume of titrant consumed.[1]

Visualizations

Experimental Workflow for Boronic Acid Purity Assessment

G cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis & Reporting Sample Boronic Acid Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis (with Derivatization) Dissolution->GCMS qNMR qNMR Analysis (with Internal Standard) Dissolution->qNMR Titration Potentiometric Titration (with Mannitol) Dissolution->Titration Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition qNMR->Data_Acquisition Titration->Data_Acquisition Purity_Calculation Purity Calculation Data_Acquisition->Purity_Calculation Report Final Report Purity_Calculation->Report

Caption: A generalized workflow for the purity assessment of boronic acids.

Logical Framework for Selecting an Analytical Method

G Start Start: Assess Analytical Need Quant_Type Quantitative Requirement? Start->Quant_Type Bulk_Assay Bulk Assay Start->Bulk_Assay Bulk Material Assay Absolute_Quant Absolute Quantification Quant_Type->Absolute_Quant Absolute Relative_Quant Relative Quantification Quant_Type->Relative_Quant Relative Impurity_Type Primary Impurity Type? Volatile_Imp Volatile Impurity_Type->Volatile_Imp Yes NonVolatile_Imp Non-Volatile Impurity_Type->NonVolatile_Imp No qNMR qNMR Absolute_Quant->qNMR Relative_Quant->Impurity_Type GCMS GC-MS Volatile_Imp->GCMS HPLC HPLC NonVolatile_Imp->HPLC Titration Potentiometric Titration Bulk_Assay->Titration

Caption: Decision tree for selecting an appropriate analytical method.

References

computational studies of 6-Benzyloxypyridine-3-boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Computational and Experimental Aspects of 6-Benzyloxypyridine-3-boronic acid Reactions

December 2025

This guide provides a comprehensive comparison of the computational and experimental aspects of reactions involving this compound, a key building block in medicinal chemistry. We delve into its performance in Suzuki-Miyaura cross-coupling reactions, offering a comparative analysis with relevant alternatives, supported by experimental data and detailed protocols.

Introduction

This compound is a valuable reagent in organic synthesis, particularly for the construction of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceutical agents. The benzyloxy group at the 6-position of the pyridine ring can influence the electronic properties and reactivity of the boronic acid, making a detailed understanding of its reaction characteristics crucial for synthetic planning and optimization. This guide aims to provide an objective overview of its reactivity through the lens of both computational modeling and experimental results.

Computational Studies: Mechanistic Insights into Suzuki-Miyaura Coupling

While specific density functional theory (DFT) studies exclusively on this compound are not extensively available in the public domain, we can infer its likely behavior from computational analyses of similar pyridine-3-boronic acid derivatives and the general mechanism of the Suzuki-Miyaura reaction.

The Suzuki-Miyaura catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. Computational studies on related systems highlight that the electronic nature of the substituents on the boronic acid can significantly impact the transmetalation step, which is often rate-determining. The electron-donating nature of the benzyloxy group at the 6-position is expected to increase the electron density on the pyridine ring, which can facilitate the transmetalation process.

A generic workflow for a computational study of a Suzuki-Miyaura reaction is outlined below. This workflow illustrates the logical steps a researcher would take to model the reaction computationally.

G Computational Workflow for Suzuki-Miyaura Reaction Analysis cluster_0 System Setup cluster_1 Mechanistic Investigation cluster_2 Analysis start Define Reactants: This compound, Aryl Halide, Catalyst, Base geom_opt Geometry Optimization of Reactants and Catalyst start->geom_opt ox_add Model Oxidative Addition geom_opt->ox_add transmetalation Model Transmetalation ox_add->transmetalation ts_search Transition State Search for each step ox_add->ts_search red_elim Model Reductive Elimination transmetalation->red_elim transmetalation->ts_search red_elim->ts_search energy_profile Calculate Energy Profile and Reaction Barriers ts_search->energy_profile results Analyze Electronic Effects and Reaction Kinetics energy_profile->results G Synthesis of Potassium Organotrifluoroborates boronic_acid This compound trifluoroborate Potassium (6-Benzyloxypyridin-3-yl)trifluoroborate boronic_acid->trifluoroborate Reaction khf2 KHF₂ khf2->trifluoroborate Reagent solvent Methanol/Water solvent->trifluoroborate Solvent G Experimental Workflow for Suzuki-Miyaura Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to Reaction Temperature inert->heat stir Stir for Specified Time heat->stir workup Aqueous Workup stir->workup purification Column Chromatography workup->purification product Isolated Product purification->product

A Researcher's Guide to the Comparative Performance of Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the judicious selection of reagents is critical for the successful synthesis of complex molecules. Boronic acids and their derivatives are foundational building blocks in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura, copper-catalyzed Chan-Lam, and palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. This guide provides an objective comparison of the performance of various boronic acids in these key transformations, supported by experimental data, to facilitate informed reagent selection and reaction optimization.

The efficacy of a boronic acid in a cross-coupling reaction is governed by a delicate interplay of factors, including the electronic nature of its organic substituent, steric hindrance around the boron center, and the inherent stability of the reagent itself.[1] This guide will explore the comparative performance of different classes of boronic acids, such as arylboronic acids, heteroarylboronic acids, and their ester derivatives, highlighting how their structural attributes influence reaction yields, scope, and conditions.[1]

The Stability-Reactivity Trade-Off: Boronic Acids vs. Boronate Esters

A primary consideration in selecting a boron-based reagent is the balance between reactivity and stability. Boronic acids are generally more reactive, often resulting in faster reaction times, which is attributed to their Lewis acidity that facilitates the crucial transmetalation step in the catalytic cycle.[2] However, this heightened reactivity is offset by lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways like protodeboronation and oxidation, which can curtail their shelf-life and diminish reaction yields.[2]

Conversely, boronate esters, such as the widely used pinacol esters, offer markedly enhanced stability.[3] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for prolonged periods.[2] This stability is advantageous in multi-step syntheses and high-throughput screening. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[2] While it is often presumed that boronate esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, there is substantial evidence that direct transmetalation from the ester is a viable pathway.

More advanced protecting groups, such as N-methyliminodiacetic acid (MIDA) and 1,8-diaminonaphthalene (dan), have been developed to confer even greater stability, allowing for the isolation and use of otherwise unstable boronic acids.[4]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation. The performance of boronic acids in this reaction is heavily influenced by their electronic and steric properties.

Electronic Effects

The electronic nature of substituents on an arylboronic acid can significantly affect the rate of transmetalation. Generally, electron-donating groups on the boronic acid partner tend to accelerate the reaction and improve yields.[5] In contrast, electron-withdrawing groups can lead to slower reactions, although this can be mitigated by optimizing reaction conditions.[5]

Table 1: Comparison of Yields for Electron-Donating vs. Electron-Withdrawing Substituted Boronic Acids in Suzuki-Miyaura Coupling [5]

Aryl Boronic Acid SubstituentCoupling PartnerCatalyst/LigandBaseSolventYield (%)
4-OCH₃ (electron-donating)4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield
4-CH₃ (electron-donating)4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O95
H (neutral)4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O92
4-CF₃ (electron-withdrawing)4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄Dioxane88
4-CN (electron-withdrawing)4-IodoanisolePd(OAc)₂/RuPhosNa₂CO₃Ethanol93

Note: Yields are representative and can vary based on specific reaction conditions.

Heteroaryl Boronic Acids

Heteroaryl boronic acids are crucial building blocks for many pharmaceuticals. However, their use can be challenging due to their propensity for protodeboronation and the potential for the heteroatom to coordinate to the metal catalyst, thereby inhibiting its activity.[6] The position of the boronic acid group on the heterocyclic ring significantly impacts reactivity. For instance, 2-pyridinylboronic acids are notoriously difficult coupling partners due to the proximity of the nitrogen atom.[6] The development of specialized ligands and stable trifluoroborate salts has greatly expanded the scope of these valuable reagents.[7]

Table 2: Comparative Yields of Heteroaryl Boronic Acids in Suzuki-Miyaura Coupling

Heteroaryl Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
3-Furanboronic acid2-chloro-4,6-dimethoxypyrimidineAllyl-Pd-NHCK₃PO₄MeOH/THF~85[8]
Benzo[b]furan-2-boronic acid2-chloro-4,6-dimethoxypyrimidineAllyl-Pd-NHCK₃PO₄MeOH/THF~95[8]
Potassium thiophen-3-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂/RuPhosNa₂CO₃Ethanol96[7]
Potassium thiophen-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂/RuPhosNa₂CO₃Ethanol83[7]
3-Furanboronic acid2-ChloropyrazinePd(OAc)₂/Ligand 1K₃PO₄Dioxane/H₂O96[6]

Performance in Chan-Lam Cross-Coupling

The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds using copper catalysts. This reaction is often performed under mild conditions, open to the air, and at room temperature, offering an advantage over the palladium-catalyzed Buchwald-Hartwig amination.[9] The reaction is compatible with a wide range of N-H and O-H containing compounds, including amines, amides, phenols, and alcohols.[9]

The electronic nature of the arylboronic acid also plays a role in the Chan-Lam reaction. Electron-rich boronic acids have been observed to give higher yields in C-O couplings compared to phenylboronic acid.[10]

Table 3: Performance of Arylboronic Acids in Chan-Lam N-Arylation and O-Arylation

Boronic AcidNucleophileCatalystBase/AdditiveSolventYield (%)Reference
Phenylboronic acidImidazoleCu(OAc)₂PyridineCH₂Cl₂91[11]
4-Methoxyphenylboronic acid4-tert-ButylphenolCu(OAc)₂Et₃NCH₂Cl₂73[10]
Phenylboronic acid4-tert-ButylphenolCu(OAc)₂Et₃NCH₂Cl₂40[10]
4-Nitrophenylboronic acid4-tert-ButylphenolCu(OAc)₂Et₃NCH₂Cl₂65[10]
Phenylboronic acid2-NitroimidazoleCu(OTf)₂K₂CO₃MethanolHigh[12]

Performance in Buchwald-Hartwig Amination

While the Buchwald-Hartwig amination traditionally involves the coupling of an amine with an aryl halide or triflate, a related and important transformation is the reductive C-N cross-coupling of nitroarenes with boronic acids. This reaction provides a direct route to arylamines from readily available starting materials. Recent advances have demonstrated that this transformation can be achieved using main-group organophosphorus catalysts, offering a transition-metal-free alternative.[13] In these systems, electron-deficient nitroarenes and electron-rich arylboronic acids tend to provide the best results.[13]

Table 4: Reductive C-N Coupling of Nitroarenes with Boronic Acids [13]

NitroareneBoronic AcidCatalystReductantSolventYield (%)
1-Nitro-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acidPhosphetanePhSiH₃m-Xylene95
1-Chloro-4-nitrobenzenePhenylboronic acidPhosphetanePhSiH₃m-Xylene88
1-Nitro-4-(trifluoromethyl)benzene2-Methylphenylboronic acidPhosphetanePhSiH₃m-Xylene85
1-Nitro-4-methoxybenzene4-(Trifluoromethyl)phenylboronic acidPhosphetanePhSiH₃m-Xylene45

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of an aryl halide with a substituted boronic acid is as follows:[5]

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted boronic acid (1.0 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, boronic acid, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Chan-Lam N-Arylation

The following is a general experimental protocol for the copper-catalyzed Chan-Lam N-arylation of a heterocycle with an arylboronic acid:[11][12]

Materials:

  • N-H containing heterocycle (1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • Copper(II) acetate or Copper(II) triflate (0.1 - 1.0 equiv)

  • Base (e.g., pyridine, Et₃N, K₂CO₃) (1.0 - 2.0 equiv)

  • Solvent (e.g., CH₂Cl₂, Methanol)

  • Molecular sieves (optional)

Procedure:

  • To a reaction vial, add the N-H containing heterocycle, arylboronic acid, copper catalyst, base, and molecular sieves (if used).

  • Add the solvent and stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

  • Monitor the reaction by TLC or LC/MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the N-arylated product.

General Procedure for Buchwald-Hartwig Amination of an Aryl Halide

A typical procedure for the Buchwald-Hartwig amination of an aryl chloride is provided below:

Materials:

  • Aryl chloride (1.0 equiv)

  • Amine (1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(dba)₂) (1.5 mol%)

  • Ligand (e.g., XPhos) (3.0 mol%)

  • Base (e.g., Sodium tert-butoxide) (2.0 equiv)

  • Degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction flask with the palladium precatalyst, ligand, and base.

  • Add the degassed solvent and stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride and the amine.

  • Heat the resulting mixture to reflux (or the desired temperature) and stir for 6-24 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows and Concepts

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base Vessel Combine in Oven-Dried Vessel Reagents->Vessel Atmosphere Establish Inert Atmosphere (N2/Ar) Vessel->Atmosphere Solvent Add Degassed Solvent Atmosphere->Solvent Heat Heat to 80-120 °C Solvent->Heat Stir Stir for 2-24h Heat->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Quench Cool & Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine & Dry Extract->Wash Purify Concentrate & Purify (Chromatography) Wash->Purify

A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Selection Start Select Boronic Acid for Cross-Coupling Stability Is the boronic acid known to be unstable? (e.g., 2-heteroaryl, vinyl) Start->Stability Yes_Stable Use a stable derivative: - Pinacol Ester - MIDA Ester - Trifluoroborate Stability->Yes_Stable Yes No_Stable Consider electronic & steric factors Stability->No_Stable No Electronics Electronic Nature? Yes_Stable->Electronics No_Stable->Electronics EDG Electron-Donating Group: Generally faster reaction Electronics->EDG Donating EWG Electron-Withdrawing Group: May require optimized conditions Electronics->EWG Withdrawing Sterics Sterically Hindered? EDG->Sterics EWG->Sterics Hindered Use specialized bulky ligands (e.g., Buchwald-type) Sterics->Hindered Yes Not_Hindered Standard conditions likely suitable Sterics->Not_Hindered No Final Proceed with selected reagent and optimized conditions Hindered->Final Not_Hindered->Final

Decision-making process for selecting a suitable boronic acid derivative.

Chan_Lam_Cycle cluster_reactants CuII Cu(II) CuIII_Aryl_Nuc Ar-Cu(III)-Nuc CuII->CuIII_Aryl_Nuc Oxidation? CuI Cu(I) CuIII_Aryl_Nuc->CuI Reductive Elimination Product Ar-Nuc CuIII_Aryl_Nuc->Product CuI->CuII Reoxidation ArBOH2 ArB(OH)₂ ArBOH2->CuII Transmetalation NucH Nuc-H (Amine/Alcohol) NucH->CuII Coordination Base Base O2 O₂ (Air) O2->CuI

Simplified catalytic cycle for the Chan-Lam cross-coupling reaction.

References

X-ray Crystal Structure of Pyridine-3-Boronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of derivatives of pyridine-3-boronic acid, compounds of significant interest in medicinal chemistry and drug development. While the specific crystal structure of 6-benzyloxypyridine-3-boronic acid is not publicly available, this document details the crystallographic data of closely related analogs to offer valuable structural insights. The information presented herein is crucial for understanding intermolecular interactions, guiding molecular modeling studies, and designing novel therapeutic agents.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for two derivatives of pyridine-3-boronic acid: (2-methoxy-3-pyridyl)boronic acid and pyridinium-3-boronic acid salts. This data provides a basis for understanding how different substituents on the pyridine ring influence the crystal packing and molecular geometry.

Parameter(2-Methoxy-3-pyridyl)boronic acid[HNC₅H₄B(OH)₂-3]₂[M(S₂C₂O₂)₂] (M=Cu, Ni, Pd, Pt)
Crystal System MonoclinicOrthorhombic
Space Group P 1 21/c 1[1]Not specified
Unit Cell Dimensions a = 7.6342 Å, b = 25.7404 Å, c = 7.2444 Å, β = 100.857°[1]Not specified
Key Intermolecular Interactions O–H···N and C–H···O hydrogen bonds, π–π stacking[2]B(OH)₂···carboxylate synthons, metal···metal contacts[3]

Experimental Protocols

The determination of the X-ray crystal structure of pyridine-3-boronic acid derivatives typically involves the following key steps:

Synthesis and Crystallization

The synthesis of pyridine-3-boronic acids can be achieved through various methods, with a common approach being the reaction of a corresponding halopyridine with a borate ester in the presence of an organolithium reagent at low temperatures.[4][5] The general workflow is depicted below.

Synthesis_Workflow Halopyridine Halopyridine Reaction Lithium-Halogen Exchange & Borylation Halopyridine->Reaction Organolithium Organolithium Reagent Organolithium->Reaction Borate_Ester Borate Ester Borate_Ester->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Boronic_Acid Pyridine Boronic Acid Hydrolysis->Boronic_Acid Crystallization Crystallization Boronic_Acid->Crystallization Crystal Single Crystal Crystallization->Crystal

Caption: General synthesis and crystallization workflow.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.

X-ray Data Collection

A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction data.

The general workflow for X-ray crystal structure determination is illustrated in the following diagram:

Caption: X-ray crystallography experimental workflow.

Structural Insights and Significance

The crystal structures of pyridine-3-boronic acid derivatives reveal important information about their solid-state conformation and intermolecular interactions. For instance, in the crystal structure of (2-methoxy-3-pyridyl)boronic acid, the molecules are linked by intermolecular O–H···N and C–H···O hydrogen bonds, forming an infinite chain.[2] Furthermore, π–π stacking interactions contribute to the formation of a two-dimensional structure.[2]

In the case of pyridinium-3-boronic acid salts, the boronic acid moiety is involved in the formation of hydrogen-bonded supermolecules, often linked by B(OH)₂···carboxylate synthons.[3] These interactions play a crucial role in the overall crystal packing and can influence the physicochemical properties of the compounds.

The logical relationship for analyzing these structures is outlined below:

Logical_Relationship Structure Molecular Structure Interactions Intermolecular Interactions (H-bonds, π-stacking) Structure->Interactions Packing Crystal Packing Interactions->Packing Properties Physicochemical Properties Packing->Properties Application Drug Design & Development Properties->Application

Caption: Structure-property relationship logic.

Understanding these structural features is paramount for drug development professionals. The ability of boronic acids to form reversible covalent bonds and engage in various non-covalent interactions is key to their mechanism of action in many biological systems.[6] Detailed crystallographic data provides the empirical basis for computational modeling and the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

Assessing the Lewis Acidity of Substituted Pyridyl Boronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridyl boronic acids are a class of compounds with significant applications in organic synthesis and medicinal chemistry, primarily as coupling partners in Suzuki-Miyaura reactions. Their utility is intrinsically linked to the Lewis acidic character of the boron center. This guide provides a comparative assessment of the Lewis acidity of various substituted pyridyl boronic acids, supported by experimental data and detailed methodologies.

Understanding Lewis Acidity in Pyridyl Boronic Acids

The Lewis acidity of a boronic acid, its ability to accept an electron pair, is a critical parameter influencing its reactivity, stability, and interaction with other molecules. In pyridyl boronic acids, this property is modulated by the position of the nitrogen atom within the pyridine ring and the electronic nature of any substituents. Electron-withdrawing groups are generally expected to increase Lewis acidity, while electron-donating groups are expected to decrease it.

Quantitative Assessment of Lewis Acidity

Several experimental and computational methods are employed to quantify the Lewis acidity of boronic acids. The most common approaches include:

  • pKa Determination: The pKa value, a measure of Brønsted acidity of the boronic acid, is often used as an indirect measure of its Lewis acidity. A lower pKa indicates a stronger acid. This can be determined experimentally through potentiometric or spectroscopic titrations.

  • Gutmann-Beckett Method: This method provides a direct measure of Lewis acidity by determining the Acceptor Number (AN). It involves the use of a probe molecule, typically triethylphosphine oxide (Et₃PO), and measuring the change in its ³¹P NMR chemical shift upon interaction with the Lewis acid. A larger chemical shift change corresponds to a higher AN and stronger Lewis acidity.

  • Computational Methods (Fluoride Ion Affinity - FIA): Theoretical calculations, such as determining the Fluoride Ion Affinity (FIA), offer a computational approach to gauge Lewis acidity. FIA is the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid.

Comparative Data for Substituted Pyridyl Boronic Acids

While extensive comparative data for a wide range of substituted pyridyl boronic acids remains an area of active research, the following table summarizes available experimental pKa values for some fundamental pyridyl boronic acids.

CompoundSubstituent PositionpKaMeasurement MethodReference
2-Pyridylboronic acid23.86 (pKaH)¹¹B NMR pH titration[1]
3-Pyridylboronic acid34.22 (pKaH)¹¹B NMR pH titration[1]
3-Pyridylboronic acid34.34 (pKa1), 8.19 (pKa2)Potentiometric titration[2]
4-Pyridylboronic acid43.82 (pKaH)¹¹B NMR pH titration[1]
4-Pyridylboronic acid43.85 (pKa1), 7.83 (pKa2)Potentiometric titration[2]

Note: pKaH refers to the acidity of the pyridinium proton, while pKa1 and pKa2 in the potentiometric titration data likely refer to the pyridinium proton and the boronic acid proton, respectively.

Experimental Protocols

Detailed methodologies for the key experimental techniques used to assess Lewis acidity are provided below.

Potentiometric pKa Determination

This method involves the titration of the boronic acid with a standardized base and monitoring the pH change.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the pyridyl boronic acid in a suitable solvent (e.g., a mixture of water and an organic co-solvent like dioxane to ensure solubility). A typical concentration is around 1-10 mM.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostated vessel equipped with a magnetic stirrer and the calibrated pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Acquisition: Record the pH value after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For diprotic acids, two equivalence points and corresponding pKa values may be observed.[3]

Spectroscopic (UV-Vis) pKa Determination

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Protocol:

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa of the pyridyl boronic acid.

  • Sample Preparation: Prepare a stock solution of the pyridyl boronic acid in a suitable solvent.

  • Measurement: Add a small, constant volume of the stock solution to each buffer solution to achieve the same final concentration. Record the UV-Vis spectrum for each solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.[4]

Gutmann-Beckett Method (³¹P NMR)

This method directly measures the Lewis acidity by quantifying the interaction with a phosphine oxide probe.[5][6]

Protocol:

  • Sample Preparation: In an NMR tube, dissolve an accurately weighed amount of the pyridyl boronic acid and an equimolar amount of triethylphosphine oxide (Et₃PO) in a dry, non-coordinating deuterated solvent (e.g., CD₂Cl₂ or C₆D₆).

  • NMR Measurement: Acquire the ³¹P NMR spectrum of the solution.

  • Reference Measurement: Acquire the ³¹P NMR spectrum of a solution of only Et₃PO in the same deuterated solvent.

  • Calculation of Acceptor Number (AN): The chemical shift difference (Δδ³¹P) between the Et₃PO-boronic acid adduct and free Et₃PO is used to calculate the Acceptor Number (AN) using the following formula: AN = 2.21 x (δ_{sample} - δ_{hexane}) where δ_{sample} is the chemical shift of the Et₃PO adduct and δ_{hexane} is the chemical shift of Et₃PO in hexane (41.0 ppm).[5]

Logical Workflow for Assessing Lewis Acidity

The following diagram illustrates a typical workflow for the comprehensive assessment of the Lewis acidity of a novel substituted pyridyl boronic acid.

Lewis_Acidity_Workflow cluster_synthesis Synthesis & Purification cluster_assessment Lewis Acidity Assessment cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Substituted Pyridyl Boronic Acid Purification Purification and Characterization (NMR, MS) Synthesis->Purification pKa pKa Determination (Potentiometric/Spectroscopic) Purification->pKa Experimental GB Gutmann-Beckett Method (³¹P NMR with Et₃PO) Purification->GB Experimental FIA Computational FIA Calculation Purification->FIA Computational Comparison Comparative Analysis of Lewis Acidity Data pKa->Comparison GB->Comparison FIA->Comparison SAR Structure-Acidity Relationship (SAR) Study Comparison->SAR

Caption: Workflow for assessing the Lewis acidity of substituted pyridyl boronic acids.

Conclusion and Future Outlook

The Lewis acidity of substituted pyridyl boronic acids is a key determinant of their chemical behavior. While reliable methods for its quantification exist, a comprehensive comparative dataset for a broad range of substituted analogues is currently lacking in the scientific literature. The provided protocols for pKa determination and the Gutmann-Beckett method offer robust approaches for researchers to characterize novel pyridyl boronic acids. Future work should focus on systematic studies to build a comprehensive database of Lewis acidity values for this important class of compounds. Such data will be invaluable for the rational design of new reagents and catalysts in drug discovery and organic synthesis.

References

A Comparative Guide to the Kinetic Analysis of 6-Benzyloxypyridine-3-boronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic profiles of Suzuki-Miyaura coupling reactions involving pyridine boronic acids, with a focus on 6-benzyloxypyridine-3-boronic acid and its analogs. Due to the limited availability of direct quantitative kinetic data for this compound, this guide leverages data from analogous systems to provide valuable insights into its expected reactivity. This document outlines standard experimental protocols for kinetic analysis and presents representative data to aid in reaction optimization and catalyst selection.

Comparative Kinetic Data

The rate of a Suzuki-Miyaura coupling reaction is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. The following table summarizes representative kinetic data from studies on analogous bromopyridine and phenylboronic acid systems, which can serve as a baseline for estimating the performance of this compound in similar reactions.

Coupling Partner 1Coupling Partner 2Catalyst System (Catalyst/Ligand)BaseSolventTemp (°C)Initial Rate (mol L⁻¹ s⁻¹)Rate Constant (k)
6-BromonicotinonitrilePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane100Not ReportedNot Reported
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃H₂O/EtOH70VariableTOF: ~50 h⁻¹[1]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃H₂O/EtOH110VariableTOF: 67.1 h⁻¹[1]
4-BromoanisolePhenylboronic acidPd-bpydc-NdNot SpecifiedNot Specified60Reaction completes in < 18h[2]Not Reported

Note: This table presents representative data from the literature for analogous compounds to showcase different catalyst systems. The turnover frequency (TOF) is reported where available as a measure of catalyst activity.

Experimental Protocols

A detailed and reproducible experimental protocol is critical for obtaining high-quality kinetic data. The following is a general procedure for the kinetic analysis of the Suzuki-Miyaura coupling of this compound with an aryl halide.

Objective:

To determine the kinetic profile of the Suzuki-Miyaura coupling of this compound with a suitable aryl halide partner.

Materials:
  • This compound

  • Aryl halide (e.g., bromobenzene, chloro- or bromo-heterocycles)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[3]

  • Anhydrous solvent (e.g., dioxane, toluene, THF)[3]

  • Internal standard (e.g., dodecane, biphenyl)

  • Reaction monitoring equipment (GC-MS or HPLC)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[3]

  • Silica gel for column chromatography[3]

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)[3]

Procedure:
  • Catalyst Pre-formation (Recommended): In an inert atmosphere glovebox, dissolve the palladium precursor and phosphine ligand in a small amount of the reaction solvent. Stir the solution for 15-30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, combine this compound, the aryl halide, the base, and the internal standard.[3]

  • Solvent Addition: Add the anhydrous solvent to the reaction vessel.[3]

  • Initiation and Monitoring: Heat the reaction mixture to the desired temperature. To initiate the reaction, inject the pre-formed catalyst solution. At specified time intervals, withdraw aliquots from the reaction mixture and immediately quench them with a suitable quenching agent (e.g., a cooled solution of water or a dilute acid).

  • Work-up of Aliquots: For each quenched aliquot, add water and extract the organic components with a suitable solvent like ethyl acetate.[3] Combine the organic layers and wash with brine.[3] Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and prepare for analysis.[3]

  • Analysis and Data Processing: Analyze the quenched and worked-up aliquots by GC-MS or HPLC to determine the concentrations of the starting materials and the product over time. Use this data to plot concentration versus time curves and calculate the initial reaction rate and the rate constant.

Visualizing Reaction Pathways and Workflows

Experimental Workflow for Kinetic Analysis

The following diagram outlines the general workflow for conducting a kinetic analysis of a Suzuki-Miyaura cross-coupling reaction.

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_setup Reaction Setup cluster_run Kinetic Run & Monitoring cluster_analysis Analysis & Data Processing A Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand D Add solid reagents to flask A->D B Prepare Glassware: Oven-dried flask with stir bar B->D C Degas Solvent E Add degassed solvent via syringe C->E D->E F Establish Inert Atmosphere (e.g., Nitrogen or Argon) E->F G Heat reaction to desired temperature F->G H Initiate with catalyst injection G->H I Withdraw & quench aliquots at timed intervals H->I J Analyze aliquots by GC-MS or HPLC I->J K Plot concentration vs. time J->K L Calculate reaction rate and rate constant K->L

Caption: General workflow for a kinetic analysis of a Suzuki-Miyaura cross-coupling experiment.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this cycle is crucial for interpreting kinetic data and optimizing reaction conditions.

G Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_reactants cluster_product A Pd(0)Ln B Ar-Pd(II)-X Ln A->B Oxidative Addition (Ar-X) D Ar-Ar' C Ar-Pd(II)-Ar' Ln B->C Transmetalation (Ar'-B(OR)3-) C->A Reductive Elimination C->D P1 Product: Ar-Ar' R1 Ar-X R2 Ar'-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Discussion and Alternative Considerations

The reactivity of pyridine boronic acids in Suzuki-Miyaura couplings can be influenced by the Lewis basicity of the pyridine nitrogen, which can sometimes inhibit the catalyst.[6][7] For this compound, the electronic nature of the benzyloxy group will also play a role.

As an alternative to traditional palladium catalysts, other transition metals like rhodium have been explored for asymmetric Suzuki-Miyaura couplings of pyridine-derived boronic acids.[6][7] Furthermore, for challenging substrates, the use of potassium trifluoroborate salts or boronate esters in place of boronic acids can sometimes lead to improved results.[5]

Researchers are encouraged to use the information in this guide as a starting point for their own investigations into the kinetic behavior of this compound and to adapt the provided protocols to their specific research needs. Careful catalyst and ligand screening, along with systematic optimization of reaction parameters, will be key to achieving efficient and high-yielding coupling reactions.

References

Safety Operating Guide

Proper Disposal of 6-Benzyloxypyridine-3-boronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 6-Benzyloxypyridine-3-boronic acid, ensuring compliance and minimizing risk.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant.[1] Inhalation of dust and contact with skin and eyes should be avoided.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Key Safety Data Summary

Hazard ClassificationGHS PictogramPrecautionary StatementsPersonal Protective Equipment (PPE)
Skin Irritation (Category 2)[1]Exclamation MarkP264: Wash skin thoroughly after handling.[1]Chemical-resistant gloves (e.g., Butyl rubber, Viton®), Lab coat[1]
Serious Eye Irritation (Category 2)[1]Exclamation MarkP280: Wear protective gloves/eye protection/face protection.[1]Safety glasses with side-shields or chemical splash goggles[1]
May cause respiratory irritation[2]Exclamation MarkP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]Use in a well-ventilated area or chemical fume hood.[1][2]

Disposal Protocol: A Step-by-Step Approach

The primary and most recommended method for the disposal of this compound is to treat it as hazardous waste and entrust it to a licensed waste disposal company.[1] Never pour this chemical down the drain or dispose of it in regular trash.[2]

Experimental Protocol for Waste Collection and Disposal

  • Waste Identification and Segregation:

    • All waste containing this compound, including unreacted material, solutions, and contaminated consumables (e.g., pipette tips, weighing boats, contaminated gloves), must be classified as hazardous chemical waste.

    • This waste stream should be segregated from other laboratory waste to avoid incompatible mixtures. Specifically, keep it separate from strong oxidizing agents and acids.

  • Containerization:

    • Collect all this compound waste in a designated, chemically compatible, and sealable container. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition and have a tightly fitting lid to prevent leaks or spills.

    • Do not overfill the waste container; it is recommended to fill it to no more than 75% capacity to allow for vapor expansion.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the associated hazards (e.g., "Irritant").

    • Maintain a log of the accumulated waste in the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be a cool, dry, and well-ventilated space, away from sources of ignition and incompatible materials.

    • The storage location should have secondary containment to control any potential leaks.

  • Arranging for Disposal:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Follow their specific procedures for waste pickup and documentation.

Decontamination of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before being disposed of or reused.

  • The rinsate from this cleaning process must be collected and treated as hazardous waste, and added to the appropriate waste container.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: For small spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to cover the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's established protocols.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill waste_type Identify Waste Type (Solid, Solution, Contaminated Material) segregate Segregate as Hazardous Waste (Keep from Incompatibles) waste_type->segregate ppe->waste_type containerize Collect in Labeled, Sealed, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End: Proper Disposal contact_ehs->end spill->ppe spill_procedure Follow Spill Management Protocol: Contain, Absorb, Collect as Waste spill->spill_procedure spill_procedure->containerize

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.